The table below summarizes the basic chemical data for this compound:
| Property | Description |
|---|---|
| IUPAC Name | 2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid [1] |
| CAS Registry Number | 16533-77-0 [1] |
| Molecular Formula | C11H12N2O3 [1] |
| Molecular Weight | 220.22 g/mol [1] |
| Other Designations | (±)-4-Hydroxytryptophan [1] |
A direct, detailed natural biosynthesis pathway for this compound was not found in the search results. However, a highly relevant 2023 study published in Nature Chemical Biology provides a crucial piece of the puzzle.
The research describes a family of heme-dependent enzymes in bacteria that can catalyze the regioselective hydroxylation of tryptophan [2]. Notably, the study indicates that through genome mining, the researchers identified enzyme family members capable of hydroxylating the tryptophan indole ring at alternative positions [2]. This strongly suggests that this compound could be produced by a specific, yet-to-be-fully-characterized member of this enzyme family.
Based on this finding, the following diagram illustrates the proposed general biosynthetic logic for the formation of different hydroxytryptophan isomers in bacteria, a process that is mechanistically distinct from the non-heme iron-dependent enzymes found in animals [2].
Proposed biosynthetic logic for bacterial hydroxytryptophan isomers, based on a family of heme-dependent enzymes [2].
The limited information available indicates that this compound is a specialized, non-proteinogenic amino acid whose natural production is not yet fully understood. Current research and commercial focus appears to be predominantly on its isomer, 5-Hydroxytryptophan (5-HTP), due to its well-established physiological roles [3] [4] [5].
To build a comprehensive technical guide, you may need to delve deeper into the scientific literature. Here are specific suggestions:
Tryptophan hydroxylase (TPH), together with tyrosine hydroxylase and phenylalanine hydroxylase, belongs to the family of aromatic amino acid hydroxylases. These are non-heme iron-dependent monooxygenases [1].
TPH functions as a homotetramer. Each monomer consists of three domains: an N-terminal regulatory domain, a highly conserved catalytic core domain, and a small C-terminal tetramerization domain [1].
In humans and other mammals, two distinct genes encode for two homologous TPH isoforms [3] [2]:
| Feature | TPH1 | TPH2 |
|---|---|---|
| Primary Site of Expression | Peripheral tissues (e.g., gut, pineal gland) [3] [2] | Central nervous system, specifically in serotonergic neurons [3] [2] |
| Gene Location | Chromosome 11p15.3-p14 [3] | Chromosome 12q15 [3] |
| Sequence Identity | ~71% identity with TPH2 [2] | ~71% identity with TPH1 [2] |
| Role in Synthesis | Produces peripheral serotonin; precursor for melatonin in pineal gland [3] | Produces serotonin in the brain; primary regulator of neuronal serotonergic activity [3] [4] |
The active site of TPH is highly conserved and includes two histidines and a glutamate as ligands to the iron, which must be in the FeII state for activity [1]. Key residues for substrate binding include an arginine and an aspartate that interact with the amino acid's carboxylate group, while the side chain sits in a hydrophobic pocket [1].
While a full step-by-step protocol is not available, the search results outline key components and methodological considerations for studying TPH activity.
Essential Reaction Components A functional in vitro assay for TPH requires the following components [1]:
Key Methodological Notes
The diagram below illustrates a two-stage fermentation process for producing 5-HTP and serotonin from glucose in engineered E. coli, as demonstrated in recent biotechnological research [5].
This process separates 5-HTP production from its conversion to serotonin to prevent the undesired direct decarboxylation of tryptophan to tryptamine, which would deplete the precursor pool [5].
While specific data on 4-Hydroxytryptophan is sparse, tryptophan metabolism in humans primarily proceeds through three well-characterized pathways [1] [2] [3]. The table below summarizes these core pathways.
| Pathway Name | Key Initial Enzyme | Major Initial Metabolite | Primary Site / Role |
|---|---|---|---|
| Kynurenine Pathway (KP) | IDO (Indoleamine 2,3-dioxygenase), TDO (Tryptophan 2,3-dioxygenase) [1] | Kynurenine (Kyn) [1] | Main catabolic route (~95% of Trp); immune regulation, NAD+ production [1] [3] |
| Serotonin Pathway (SP) | TPH (Tryptophan Hydroxylase) [1] | 5-Hydroxytryptophan (5-HTP) [1] | Neurotransmitter (Serotonin) synthesis; regulates mood, gut motility [1] |
| Indole Pathway (IP) | Gut Microbiota Enzymes [1] | Indole and derivatives (e.g., IPA, IAAld) [1] | Gut microbiota; barrier integrity, immune signaling via AHR [1] |
The following diagram illustrates the relationships and intermediates within these primary tryptophan metabolism pathways.
Overview of major tryptophan metabolic pathways. 5-HTP is a key intermediate in the Serotonin Pathway.
The lack of direct data on this compound suggests it is not a major endogenous metabolite in human systems. Most research focuses on its isomer, 5-Hydroxytryptophan (5-HTP), which is the direct precursor to the neurotransmitter serotonin [1] [4].
For researchers interested in studying similar compounds, one experimental approach is metabolic pathway engineering in microbial systems. One study successfully engineered E. coli to produce 5-HTP by [4]:
Based on the available information, here is an interpretation for a research and development audience:
To advance your research on this compound, I suggest:
The biosynthetic pathway for violacein is well-characterized and involves five enzymes (VioA, VioB, VioE, VioD, and VioC) encoded by the vioABCDE operon [1]. The process converts two molecules of L-tryptophan into the final violacein structure, which incorporates three oxygen atoms, all derived from molecular oxygen (O₂) [2] [1].
The table below summarizes the function of each enzyme in the pathway:
| Enzyme | Function in Violacein Biosynthesis |
|---|---|
| VioA | A flavin-dependent L-tryptophan oxidase. Converts L-tryptophan to an indole-3-pyruvic acid (IPA) imine [1]. |
| VioB | A heme-containing enzyme with catalase activity. Dimerizes two IPA imine molecules to form an unstable imine dimer [1]. |
| VioE | A key "central" enzyme that acts as a catalytic chaperone. Mediates an intramolecular 1,2-shift of an indole ring on the imine dimer to form protodeoxyviolaceinic acid (PDVA) [2] [1]. |
| VioD | An NADP-dependent oxygenase. Hydroxylates the C5 position of one indole ring in PDVA to form protoviolaceinic acid (PVA) [1]. |
| VioC | An NADP-dependent oxygenase. Hydroxylates the C2 position of the other indole ring in PVA to form violaceinic acid (VA), which spontaneously oxidizes and decarboxylates into violacein [1]. |
This pathway visualizes the sequential steps from L-tryptophan to violacein:
Violacein biosynthesis involves five enzymatic steps from L-tryptophan.
Researchers have used several key methodologies to establish this pathway, which can serve as a protocol for related investigations.
A foundational experiment involves expressing and purifying the individual Vio enzymes to reconstruct the entire pathway in a test tube.
vioA, vioB, vioE, vioD, and vioC genes are cloned and expressed in a heterologous host like E. coli. The enzymes are then purified via affinity chromatography. The violacein pathway is reconstituted by incubating L-tryptophan with the purified enzymes (VioA, VioB, VioE, VioD, and VioC) sequentially or simultaneously in an appropriate reaction buffer. The intermediates and final product can be identified and characterized using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) [2]. This approach was key in identifying intermediates like protoviolaceinic acid.This technique is critical for tracing the origin of atoms in the final molecule and confirming the function of enzymes.
^{13}C, ^{15}N, ^{2}H) at specific atomic positions are fed to violacein-producing bacteria (e.g., Chromobacterium violaceum) or to engineered systems containing the violacein operon. The resulting violacein is purified and analyzed using NMR spectroscopy to determine which labeled atoms are incorporated and where they appear in the violacein structure [2]. These studies confirmed that the nitrogen in the pyrrolidone ring comes from the α-amino group of tryptophan and that all oxygen atoms are incorporated from O₂.Creating mutants lacking specific vio genes is a powerful way to isolate and identify pathway intermediates.
vioABCDE operon are knocked out in a production host. The resulting mutant strains are then fermented, and the compounds they accumulate are analyzed.ΔvioD mutant cannot perform the C5-hydroxylation step. Consequently, such a strain accumulates deoxyviolacein instead of violacein, confirming VioD's role and the non-involvement of a pre-hydroxylated tryptophan like 4- or 5-HTP earlier in the pathway [1].While 4-Hydroxytryptophan is not involved in violacein biosynthesis, another derivative, 5-Hydroxytryptophan (5-HTP), is a crucial precursor in a related but distinct metabolic pathway in humans and other organisms for the synthesis of serotonin and melatonin [3] [4].
The table below contrasts the pathways for violacein and 5-HTP, which are often researched in parallel due to their shared origin in L-tryptophan metabolism.
| Feature | Violacein Biosynthesis | 5-HTP Biosynthesis |
|---|---|---|
| Primary Organisms | Bacteria (e.g., Chromobacterium violaceum) | Animals, Plants, and via Metabolic Engineering [3] [4] |
| Key Hydroxylating Enzyme(s) | VioD (hydroxylates an intermediate, not free tryptophan) | Tryptophan Hydroxylase (TPH) [4] |
| Hydroxylation Position | C5 of the indole ring in the intermediate PDVA | C5 of the free L-tryptophan molecule [3] |
| Main Co-factor | VioD and VioC use NADP and FAD [1] | Tetrahydrobiopterin (BH4) or Tetrahydromonapterin (MH4) [5] [4] |
| Primary Function | Secondary metabolite with antimicrobial, anticancer properties [6] [7] | Precursor to the neurotransmitter serotonin [4] |
The significance of 5-HTP stems from its central role in a critical biochemical pathway. The following diagram illustrates the biosynthesis and metabolic fate of 5-HTP, which is the rate-limiting step in serotonin production [1] [2].
Robust analytical techniques are essential for the identification and quantification of 5-HTP in research and quality control. The methodologies below are standard for 5-HTP analysis [1].
| Method Category | Specific Technique | Application Context |
|---|---|---|
| Separation Methods | High-Performance Liquid Chromatography (HPLC) with reverse-phase C-18 columns [1] | Primary method for analysis in plant extracts, rat serum, and human plasma [1]. |
| Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography [1] | Used for determining 5-HTP in dietary supplements and platelet-rich plasma [1]. | |
| Gas Chromatography–Mass Spectrometry (GC-MS) [1] | Requires derivatization; used for identification and quantification [1]. | |
| Detection Methods | Diode Array Detection (DAD) [1] | Common detection for HPLC, often at 230/270 nm [1]. |
| Fluorescence Detection (FD) [1] | Offers high sensitivity for 5-HTP [1]. | |
| Mass Spectrometry (MS) [1] | Provides high specificity and sensitivity; often coupled with HPLC or GC [1]. | |
| Alternative Techniques | Nuclear Magnetic Resonance (NMR) [1] | Used for structural identification and quantification [1]. |
| Electrochemical Sensors [1] | Emerging for 5-HTP detection, offering high sensitivity and miniaturization [1]. |
To overcome the limitations of plant extraction, significant advances have been made in the microbial production of 5-HTP. The following workflow details a two-stage fermentation process in E. coli that achieved high-yield production [3].
Key Experimental Details [3]:
The therapeutic interest in 5-HTP is driven by its ability to increase serotonin levels in the central nervous system. The table below summarizes clinical findings and safety data.
| Aspect | Details for 5-Hydroxytryptophan (5-HTP) |
|---|---|
| Mechanism of Action | Precursor to serotonin (5-HT); readily crosses the blood-brain barrier to increase central nervous system synthesis of serotonin [4] [5]. |
| Reported Efficacy | Depression: Shown effective in multiple trials, with one study of 511 patients reporting improvement in 56% of cases [4]. Fibromyalgia: 100 mg three times daily significantly improved pain, sleep, and anxiety in double-blind studies [4] [6]. Migraine: 200-600 mg daily reduced frequency and severity in adults [6]. Obesity: 600-900 mg daily promoted weight loss by reducing appetite and carbohydrate intake [6]. | | Common Dosage | 150-800 mg daily, often divided into 2-3 doses. Typical range is 300-500 mg daily [5] [6]. | | Adverse Effects | Generally well-tolerated. Most common: nausea, heartburn, stomach discomfort, drowsiness [7] [5]. | | Serious Risks | Serotonin Syndrome: A potentially life-threatening condition if taken with other serotonergic drugs (e.g., SSRIs, SNRIs, tricyclic antidepressants) [7]. | | Toxic Impurities | Historical association with Eosinophilia-Myalgia Syndrome (EMS) due to contaminants in early preparations; current manufacturing standards aim to mitigate this risk [1]. |
Based on the available information, I am unable to provide a direct technical comparison with 4-HTP. The current scientific landscape suggests that 4-HTP is not a focus of research, likely because it is not a known metabolic intermediate in human serotonin synthesis.
Scientific studies confirm that this compound is a key intermediate in the biosynthetic pathway of psilocybin, the primary psychoactive compound in "magic mushrooms" [1]. The pathway in fungi like Psilocybe cubensis proceeds as follows:
Fungal biosynthetic pathway of psilocybin, where this compound is a transient intermediate [1].
It is important to distinguish this from 5-Hydroxytryptophan (5-HTP), a different isomer with its own established natural sources and biological functions. 5-HTP is commercially extracted from the seeds of the African plant Griffonia simplicifolia [2] [3] [4].
For researchers aiming to identify or confirm natural producers of 4-HTP, the following methodologies from recent studies on alkaloid biosynthesis are highly relevant:
psiD (decarboxylase) and psiH (P450 hydroxylase) can be expressed in these hosts to confirm their function and resultant production of 4-HTP.The table below outlines a generalized protocol for characterizing a putative tryptophan hydroxylase enzyme, based on methodologies from the search results.
| Protocol Step | Description | Key Parameters & Considerations |
|---|---|---|
| 1. Gene Cloning & Expression | Clone the codon-optimized gene for the hydroxylase into an appropriate expression vector and introduce it into a microbial host (e.g., E. coli BL21(DE3)). | Use inducible promoters (e.g., T7, trc). For membrane-bound P450 enzymes (like PsiH), co-express a compatible cytochrome P450 reductase (CPR) for electron supply [1]. |
| 2. Protein Purification | Induce expression and purify the recombinant enzyme using affinity chromatography (e.g., His-tag). | Low-temperature expression and modification of N-terminal hydrophobic domains can improve the solubility and activity of eukaryotic P450s in E. coli [1]. |
| 3. In Vitro Enzyme Assay | Set up a reaction mixture containing the purified enzyme, substrate (L-Tryptophan), cofactors (e.g., NADPH), and buffer. | For heme-dependent hydroxylases, molecular oxygen (O₂) is a required substrate. Fe²⁺ may be a necessary cofactor [5] [3]. |
| 4. Product Analysis | Quench the reaction and analyze the mixture using HPLC or LC-MS. | Compare the retention time and mass spectrum of the reaction product against an authentic 4-HTP standard to confirm its identity [4]. |
The current scientific literature does not point to an organism that naturally accumulates 4-HTP. Therefore, research efforts could focus on:
This compound (4-HTP) is a tryptophan metabolite with significant importance in biomedical research and pharmaceutical development. This compound serves as a key intermediate in several biochemical pathways, particularly in serotonin synthesis, making it relevant to neurological and metabolic studies. The chemical structure of this compound consists of an indole ring with a hydroxyl group at the 4-position and an alanine side chain, yielding the molecular formula C₁₁H₁₂N₂O₃ with an average mass of 220.228 Da and a monoisotopic mass of 220.084792 Da [1] [2]. The analysis of this compound presents challenges due to its polar nature, low concentration in biological matrices, and the presence of isobaric interferences in complex samples. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has emerged as a powerful analytical technique for detecting and quantifying this compound with the necessary sensitivity, specificity, and precision.
The application of LC-HRMS for this compound analysis spans multiple fields including neurochemical research, drug metabolism studies, and clinical diagnostics. This protocol details optimized methodologies for sample preparation, chromatographic separation, mass spectrometric detection, and data analysis procedures specifically validated for this compound. The protocols described herein incorporate established LC-HRMS approaches that have been successfully applied to similar compounds in biological matrices [3] [4]. These methods enable researchers to accurately quantify this compound in various sample types, supporting research into its biological significance and potential therapeutic applications.
This compound possesses distinct chemical properties that influence its analytical behavior. The compound features three functional groups: an indole ring system, a phenolic hydroxyl group at the 4-position, and an α-amino acid moiety. This combination results in amphoteric properties with both acidic and basic characteristics. The phenolic hydroxyl group (pKa ~10) and carboxylic acid group (pKa ~2.2) contribute acidity, while the amino group (pKa ~9.2) provides basicity. These ionization properties significantly impact chromatographic behavior and mass spectrometric detection, necessitating careful optimization of mobile phase pH and mass spectrometry ionization parameters [1] [2].
The structural characteristics of this compound support its identification through mass spectrometric fragmentation patterns. Under collision-induced dissociation (CID), the molecule typically fragments at several predictable sites: cleavage of the Cβ-Cγ bond of the alanine side chain, loss of the carboxyl group, and fragmentation of the indole ring system. The hydroxyl group at the 4-position influences the fragmentation pathway, producing characteristic ions that aid in structural confirmation. These fragmentation patterns provide diagnostic ions that distinguish this compound from related metabolites such as 5-hydroxytryptophan and 6-hydroxytryptophan [4].
Table 1: Molecular Characteristics of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] [2] |
| Average Mass | 220.228 Da | [1] [2] |
| Monoisotopic Mass | 220.084792 Da | [1] [2] |
| Molecular Structure | [2] | |
| SMILES | NC(Cc1cnc2cccc(O)c12)C(=O)O | [2] |
| InChI Key | QSHLMQDRPXXYEE-UHFFFAOYSA-N | [2] |
| Hydrogen Bond Donor Count | 4 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 3 | [2] |
The physicochemical properties of this compound influence its extraction efficiency, chromatographic retention, and ionization efficiency. The compound exhibits moderate hydrophilicity with a calculated logP value of approximately -1.5, making it suitable for reversed-phase chromatography with polar-compatible stationary phases or hydrophilic interaction liquid chromatography (HILIC). In mass spectrometry, this compound ionizes efficiently in both positive and negative electrospray ionization modes, though superior sensitivity is typically achieved in positive ion mode due to the basic amino group [4]. Understanding these properties is essential for developing robust analytical methods, as they directly impact sample preparation strategies, chromatographic conditions, and mass spectrometric parameters.
Chromatographic separation of this compound requires careful selection of stationary phases and mobile phase compositions to achieve optimal retention, peak shape, and resolution from matrix interferences. Two complementary chromatographic approaches are recommended: reversed-phase (RP) chromatography and hydrophilic interaction liquid chromatography (HILIC). For reversed-phase separation, a C18-AR column (150×4.6 mm, 5 μm) provides excellent retention and separation of this compound from biological matrix components. The mobile phase typically consists of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) with a gradient elution from 5% to 35% B over 15 minutes at a flow rate of 0.4 mL/min [4].
For HILIC separation, which offers alternative selectivity and enhanced retention of polar compounds, a ZIC-pHILIC column (150×4.6 mm, 5 μm) is recommended. The mobile phase consists of 20 mM ammonium carbonate buffer (pH 9.2) as aqueous component and acetonitrile as organic component. A typical gradient starts from 80% acetonitrile to 50% over 10 minutes, maintaining the column temperature at 30°C. The HILIC approach provides excellent retention for this compound, which may be poorly retained in reversed-phase systems, and enhances sensitivity in mass spectrometric detection through improved desolvation and ionization efficiency [4].
Mass spectrometric detection of this compound utilizes high-resolution instruments such as Orbitrap or Q-TOF mass analyzers, which provide the mass accuracy and resolution necessary to distinguish this compound from isobaric compounds in complex matrices. The recommended mass resolution is greater than 30,000 FWHM to ensure accurate identification. Detection typically employs electrospray ionization in positive ion mode with the following optimized parameters: spray voltage of 3.5 kV, capillary temperature of 320°C, sheath gas flow rate of 35 arbitrary units, and auxiliary gas flow rate of 10 arbitrary units [3] [4].
Data acquisition should include full-scan MS at high resolution complemented by data-dependent MS/MS for fragmentation confirmation. The full-scan mass range should cover m/z 50-500 with the [M+H]+ ion of this compound at m/z 221.0921 as one of the monitored ions. For targeted analysis, parallel reaction monitoring can be implemented with an isolation window of m/z 1.0 and fragmentation at 35 eV normalized collision energy. Mass calibration should be performed regularly to maintain mass accuracy below 5 ppm, which is essential for confident compound identification [3]. The instrument should be operated with mass accuracy settings of <±1 ppm and retention time repeatability of <±1% to ensure data reliability [4].
Table 2: Optimized LC-HRMS Parameters for this compound Analysis
| Parameter | Reversed-Phase LC | HILIC | Mass Spectrometry |
|---|---|---|---|
| Column | ACE C18-AR (150×4.6 mm, 5 μm) | ZIC-pHILIC (150×4.6 mm, 5 μm) | N/A |
| Mobile Phase A | 0.1% formic acid in water | 20 mM ammonium carbonate, pH 9.2 | N/A |
| Mobile Phase B | 0.1% formic acid in acetonitrile | Acetonitrile | N/A |
| Gradient | 5-35% B in 15 min | 80-50% B in 10 min | N/A |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | N/A |
| Column Temperature | 30°C | 30°C | N/A |
| Ionization Mode | N/A | N/A | ESI Positive |
| Spray Voltage | N/A | N/A | 3.5 kV |
| Capillary Temperature | N/A | N/A | 320°C |
| Sheath Gas Flow | N/A | N/A | 35 arb |
| Auxiliary Gas Flow | N/A | N/A | 10 arb |
| Mass Resolution | N/A | N/A | >30,000 FWHM |
| Mass Accuracy | N/A | N/A | <5 ppm |
Sample preparation is a critical step in the analysis of this compound from biological matrices. For urine samples, which contain high levels of metabolites with minimal protein content, two preparation methods are recommended based on the chromatographic approach. For HILIC analysis, mix 200 μL of urine with 800 μL of acetonitrile to precipitate proteins and dilute the matrix, followed by centrifugation at 3000 RPM for 5 minutes. Transfer 800 μL of the supernatant to an LC vial for analysis. For reversed-phase analysis, dilute 200 μL of urine with 800 μL of water and centrifuge before analysis [4]. This simple preparation method provides excellent recovery while minimizing matrix effects.
For more complex matrices such as plasma or oral fluid, additional cleanup steps may be necessary. Protein precipitation with cold acetonitrile (1:3 sample:acetonitrile ratio) followed by centrifugation and supernatant collection effectively removes proteins while maintaining high recovery of this compound. Alternatively, solid-phase extraction using mixed-mode cation exchange cartridges can provide cleaner extracts when analyzing samples with significant matrix complexity. The prepared samples should be stored at 4°C and analyzed within 24 hours to prevent degradation. For long-term storage, maintain samples at -30°C and avoid repeated freeze-thaw cycles [3] [4].
Data processing for this compound analysis involves several steps including peak detection, integration, normalization, and compound identification. Use software such as MZMine 2.10 or similar for raw data processing, which includes mass detection, chromatogram building, deconvolution, alignment, and normalization [4]. For peak identification, match both the accurate mass (within 5 ppm error) and retention time against a certified reference standard. The MS/MS spectrum should be compared to a reference spectrum for unambiguous confirmation, with preference for at least three diagnostic fragment ions.
Normalization strategies are particularly important when analyzing biological samples to account for variations in sample concentration and matrix effects. Three normalization approaches are recommended: creatinine normalization (for urine samples), osmolality normalization, and MS Total Useful Signal (MSTUS) normalization. Creatinine normalization is determined using a standard enzymatic assay with detection at 490 nm after reaction with picric acid. Osmolality is measured by freezing-point depression osmometry. MSTUS normalization sums the intensities of all detected ions in the quality control samples [4]. The selection of normalization method should be based on the sample type and experimental design, with some studies benefiting from the application of multiple normalization strategies to verify significant findings.
The comprehensive workflow for this compound analysis involves sequential steps from sample collection to data interpretation. The following Graphviz diagram illustrates the complete experimental process:
Diagram 1: Experimental workflow for comprehensive analysis of this compound using LC-HRMS
The analytical sequence begins with proper sample collection and continues through preparation, separation, detection, and data analysis phases. Each step requires careful execution to ensure data quality and reproducibility. For batch processing, include quality control samples consisting of pooled samples from all groups, extracted blank samples, and calibration standards at the beginning, throughout, and at the end of the sequence to monitor instrument performance and ensure data reliability [4]. The entire workflow should be validated for specificity, sensitivity, linearity, accuracy, and precision before application to experimental samples.
This compound exhibits characteristic fragmentation patterns under collision-induced dissociation that aid in its confirmation. The protonated molecule [M+H]+ at m/z 221.0921 typically fragments through several pathways, producing diagnostic ions that confirm the compound's structure. The primary fragmentation involves cleavage of the Cβ-Cγ bond, resulting in the loss of the carboxyl group and formation of the immonium ion at m/z 174.0773. Further fragmentation includes loss of ammonia from the amino group and cleavage of the indole ring system, producing ions at m/z 160.0655 and m/z 146.0499 respectively [4].
The presence of the hydroxyl group at the 4-position influences the fragmentation pattern, with characteristic ions distinguishing it from other hydroxytryptophan isomers. The following Graphviz diagram illustrates the major fragmentation pathways:
Diagram 2: Major fragmentation pathways of this compound under CID conditions
Spectral interpretation should focus on the relative abundance of these diagnostic ions and their accurate mass measurements. The base peak is typically the fragment at m/z 174.0773, corresponding to the immonium ion after decarboxylation. The ratio of fragment ions should be consistent across samples and compared to a reference standard for positive identification. For confirmation, the measured fragment ions should match within 5 ppm of theoretical mass and exhibit similar relative abundances to the reference standard (within ±20% relative abundance for major fragments) [4]. This fragmentation pattern provides a definitive fingerprint for this compound, distinguishing it from structurally related compounds in complex biological samples.
The analysis of this compound by LC-HRMS enables diverse applications across biomedical research and clinical investigations. In neurological studies, this compound serves as a precursor in serotonin synthesis, making it relevant to research on depression, anxiety, sleep disorders, and neurodegenerative conditions. Accurate quantification of this metabolite in cerebrospinal fluid, plasma, and urine provides insights into serotonin pathway dynamics and potential disruptions in disease states. The high sensitivity of LC-HRMS allows detection of subtle changes in concentration that may reflect alterations in tryptophan metabolism or transport mechanisms [4].
In cancer research, metabolomic approaches including this compound quantification have shown promise for biomarker discovery. Altered tryptophan metabolism is a hallmark of various cancers, with tumor cells often hijacking metabolic pathways to support growth and evade immune surveillance. LC-HRMS-based metabolomic profiling of urine samples has demonstrated excellent capability to discriminate between cancer patients and healthy controls, with high accuracy (R²Y(cum) >0.9) and area under curve values up to 0.896 in receiver operator characteristics tests [4]. These approaches benefit from the robust analytical methods described in this protocol, enabling reliable quantification of this compound alongside other metabolic biomarkers.
Table 3: Applications of this compound LC-HRMS Analysis in Biomedical Research
| Application Area | Biological Matrix | Key Insights | Reference Technique |
|---|---|---|---|
| Neurological Disorders | Plasma, CSF | Serotonin pathway alterations | HILIC-HRMS |
| Cancer Biomarker Discovery | Urine | Tryptophan metabolism dysregulation | RP-HRMS |
| Drug Adherence Monitoring | Oral Fluid | Antihypertensive therapy compliance | LC-HRMS/MS |
| Metabolic Syndrome | Plasma, Urine | Metabolic pathway disruptions | Dual LC-HRMS |
| Pharmaceutical Development | Plasma, Urine | Drug metabolism and pharmacokinetics | Validated LC-HRMS |
Another significant application is in medication adherence monitoring, where LC-HRMS analysis of oral fluid provides a non-invasive method to verify patient compliance with prescribed therapies. This approach has been successfully applied to cardiovascular drugs, demonstrating that oral fluid can serve as a suitable alternative matrix for adherence monitoring of selected drugs [3]. The method described for this compound can be adapted for therapeutic drug monitoring, leveraging the sensitivity and specificity of LC-HRMS to detect target compounds in minimal sample volumes with simple preparation protocols.
Method optimization for this compound analysis may be necessary when applying the protocol to new sample matrices or instrument configurations. Common issues include poor chromatographic peak shape, which can be improved by adjusting mobile phase pH or adding modifiers such as 0.01% acetic acid. For peak tailing, especially with basic compounds like this compound, reduced loading or alternative stationary phases with specialized endcapping may improve performance. If sensitivity is inadequate, consider optimizing the electrospray ionization parameters, focusing on source temperature, gas flows, and ion transfer voltages [3] [4].
Matrix effects represent a significant challenge in bioanalysis and can be identified by comparing the response of standards in neat solution to standards spiked into blank matrix extracts. Significant suppression or enhancement indicates matrix effects that should be addressed through improved sample cleanup, chromatographic separation, or by using isotope-labeled internal standards. When carryover is observed, increase the wash volume and duration in the autosampler method, incorporating strong washes with organic solvent followed by re-equilibration with initial mobile phase conditions. For retention time shifting, ensure consistent mobile phase preparation, stable column temperature, and adequate column re-equilibration between runs [3].
The LC-HRMS methodology presented provides a robust, sensitive, and specific approach for analyzing this compound in various biological matrices. The protocol leverages advanced chromatographic separations combined with high-resolution mass spectrometry to achieve confident identification and accurate quantification of this important metabolite. The detailed experimental procedures, including sample preparation, chromatographic conditions, mass spectrometric parameters, and data processing workflows, offer researchers a comprehensive framework for implementing this analysis in their laboratories.
The applications of this compound analysis span multiple research domains, from neurological studies to cancer biomarker discovery and therapeutic monitoring. The continued refinement of these analytical methods will further enhance our understanding of tryptophan metabolism and its role in health and disease. As LC-HRMS technology advances, with improvements in sensitivity, resolution, and throughput, the methodologies described here will provide a foundation for increasingly sophisticated analyses of this compound and related metabolites in complex biological systems.
4-Hydroxytryptophan (4-HTP) represents a structurally unique hydroxytryptophan isomer with distinctive pharmacological properties compared to its more extensively studied counterpart 5-hydroxytryptophan (5-HTP). While 5-HTP has been widely investigated as a serotonin precursor and antidepressant, 4-HTP remains relatively underexplored despite early research indicating its significant biological activity. The scientific interest in 4-HTP stems from its potential as a chemical precursor for novel therapeutic agents and its utility as a molecular tool for studying serotoninergic systems. Historical research from the 1960s indicated that 4-HTP and its derivative 4-hydroxytryptamine possess pharmacological effects similar to their 5-hydroxy counterparts, though generally "less intense but more durable" [1]. This prolonged activity profile suggests potentially favorable pharmacokinetic properties that merit contemporary investigation.
The structural uniqueness of 4-HTP lies in the positioning of the hydroxyl group at the 4-position of the indole ring, creating distinct electronic properties and hydrogen bonding capabilities compared to other tryptophan hydroxylation patterns. This molecular arrangement may influence its metabolism, receptor binding affinities, and blood-brain barrier permeability. Despite its potential significance, current scientific literature reveals a substantial knowledge gap regarding efficient synthetic routes, comprehensive characterization methodologies, and detailed pharmacological profiles for 4-HTP. This deficiency stands in stark contrast to the well-documented biosynthesis, analysis, and application of 5-HTP, which is known to play crucial roles in neurological and physiological functions including sleep, appetite, pain perception, and mood regulation [2] [3].
The challenges in 4-HTP research primarily revolve around its limited natural abundance and the technical complexity of its synthesis and purification. Unlike 5-HTP, which can be commercially extracted from Griffonia simplicifolia seeds containing up to 20% 5-HTP by weight [4] [5], no similar natural source exists for 4-HTP. Furthermore, conventional chemical synthesis approaches often suffer from low regioselectivity, resulting in mixtures of hydroxy-tryptophan isomers that are difficult to separate. Consequently, researchers require specialized protocols for the synthesis, purification, and characterization of 4-HTP to advance understanding of its properties and potential applications.
The biosynthesis of hydroxytryptophans in biological systems primarily occurs through enzymatic hydroxylation of the tryptophan indole ring. While the pathway for 5-HTP biosynthesis has been extensively characterized in both mammalian and bacterial systems, the specific enzymatic routes to 4-HTP remain less defined. In mammals, tryptophan hydroxylase (TPH) catalyzes the conversion of L-tryptophan to 5-HTP using molecular oxygen (O₂) as an oxidizing agent and requiring tetrahydrobiopterin (BH₄) and Fe²⁺ as cofactor and prosthetic group, respectively [6] [5]. Two TPH isoforms exist—TPH1 predominantly expressed in peripheral tissues and TPH2 primarily found in the central nervous system—both representing potential starting points for engineering 4-HTP production [7].
Recent research has revealed that bacteria employ fundamentally different mechanisms for tryptophan hydroxylation. A novel class of tryptophan hydroxylases has been identified that utilize a histidine-ligated heme cofactor and molecular oxygen or hydrogen peroxide to catalyze regioselective hydroxylation on the tryptophan indole moiety [8]. This mechanism is "mechanistically distinct from their animal counterparts from the nonheme iron enzyme family" [8]. Through genome mining, researchers have identified bacterial enzymes capable of hydroxylating the tryptophan indole ring at alternative positions, suggesting potential biological routes to 4-HTP that could be harnessed for biosynthesis [8].
Advanced metabolic engineering approaches have enabled significant progress in hydroxytryptophan production, primarily focused on 5-HTP but providing valuable frameworks that could be adapted for 4-HTP synthesis. These strategies typically involve the construction of specialized microbial chassis with engineered pathways for optimized precursor supply, cofactor regeneration, and product accumulation. The most successful approaches have implemented several key engineering principles:
Precursor pathway enhancement: Engineering tryptophan-overproducing microbial strains serves as the foundation for efficient hydroxytryptophan production. Researchers have constructed E. coli TRP1, an L-tryptophan-accumulating strain, by systematically blocking the tryptophan degradation pathway (ΔtnаA), branching pathways (ΔpheA, ΔtyrA), and feedback repression systems (ΔtrpR, ΔtrpL) [6].
Cofactor system engineering: The regeneration of biopterin cofactors (BH₄ or MH₄) represents a critical challenge in aromatic amino acid hydroxylation. Successful systems have coupled hydroxylation modules with efficient cofactor regeneration systems, such as the CvPCD-EcFolM system for MH₄ regeneration [6].
Product efflux optimization: Enhancing cellular export of hydroxytryptophan can mitigate feedback inhibition and toxicity. This has been achieved through promoter engineering upstream of efflux transporters like YddG [6].
Enzyme engineering: Protein engineering of hydroxylases has dramatically improved catalytic efficiency and regioselectivity. Structure-guided mutagenesis based on molecular dynamics simulations of enzyme-substrate complexes has yielded variants with significantly enhanced activity [6].
Table 1: Key Metabolic Engineering Strategies for Hydroxytryptophan Production
| Engineering Target | Specific Modification | Effect | Reference |
|---|---|---|---|
| Tryptophan Accumulation | ΔtnaA, ΔpheA, ΔtyrA, ΔtrpR, ΔtrpL | Increased intracellular L-tryptophan availability | [6] |
| Hydroxylase Activity | XcPAHL98I/A129K/W179F mutant (XC4) | Enhanced conversion of L-Trp to hydroxytryptophan | [6] |
| Cofactor Regeneration | CvPCD-EcFolM system | Improved MH₄ regeneration for sustained hydroxylation | [6] |
| Product Efflux | Ptrc-yddG expression | Enhanced hydroxytryptophan export | [6] |
| Cofactor Supply | Ptrc-folM, Ptrc-folE, Ptrc-folX | Increased MH₄ availability | [6] |
The hydroxylation module represents the core catalytic component in hydroxytryptophan biosynthesis. While tryptophan hydroxylases (TPHs) represent the natural catalysts for this reaction, engineered phenylalanine hydroxylases (PAHs) have demonstrated remarkable efficiency in biocatalytic applications. Lin et al. developed a mutant phenylalanine hydroxylase from Xanthomonas campestris (XcPAHW179F) that exhibited a 17.4-fold increase in activity toward L-tryptophan compared to the wild-type enzyme [6]. Further protein engineering based on molecular dynamics simulations of the enzyme-substrate complex yielded a triple mutant XcPAHL98I/A129K/W179F (designated XC4) that enabled production of 319.4 mg/L 5-HTP in engineered E. coli strains [6].
The most advanced reported strain (TRP5-XC4) incorporates this engineered hydroxylase along with comprehensive metabolic engineering, achieving remarkable production levels of 13.9 g/L hydroxytryptophan in 5 L fed-batch fermentation with a space-time yield of 0.29 g/L/h [6]. This represents the highest production and productivity record reported for hydroxytryptophan biosynthesis and provides a benchmark for future 4-HTP production efforts. The demonstrated ability to engineer regioselectivity in bacterial hydroxylases [8] suggests that similar approaches could be applied to develop specific 4-HTP production systems.
The chemical synthesis of hydroxytryptophans presents significant challenges due to the reactivity of the indole ring and the need for regioselective hydroxylation. Traditional approaches to 5-HTP synthesis have typically involved multi-step routes starting from substituted indole derivatives. One common method utilizes 5-bromoindole and 3-bromo-2-(hydroxyimino) propionic ester as starting materials, proceeding through Michael addition, reduction, hydrolysis, and resolution steps [6] [5]. However, these conventional routes generally suffer from limitations including low overall yields (typically less than 30%), complex purification requirements, and the use of hazardous reagents [6] [5].
An alternative synthetic approach described in patent literature involves the use of Raney-Ni and ZnO catalysts in an autoclave reaction system with tryptophan, glycolic acid, and hydrochloric acid, followed by filtration, chromatography, and cooling crystallization [5]. Another method developed by Wenhui et al. employs methyl (ethyl) esterification of L-tryptophan to form tryptophan methyl (ethyl) ester hydrochloride, followed by desalting, acetylation, redox, deacetylation, and crystallization steps, achieving a final product purity of 99.2% with an overall yield of 45% [5]. While these yields represent improvements over earlier approaches, they remain suboptimal for large-scale production.
Recent innovations in chemical synthesis have focused on improving regioselectivity and environmental sustainability. Advances in catalytic systems and reaction engineering have enabled more direct routes to hydroxytryptophan derivatives. Particularly promising are methodologies inspired by recently discovered bacterial heme-dependent enzymes that catalyze tryptophan hydroxylation through distinct mechanisms from mammalian systems [8]. These biological catalysts offer potential as biocatalytic tools for chemoenzymatic synthesis.
The development of protective group strategies that minimize side reactions at reactive positions on the indole ring has also progressed. Selective protection of the 5-position while enabling functionalization at the 4-position represents a particular challenge that must be addressed for efficient 4-HTP synthesis. Additionally, green chemistry approaches utilizing aqueous reaction media and biodegradable catalysts are increasingly being explored to reduce the environmental impact of hydroxytryptophan synthesis.
Table 2: Comparison of Hydroxytryptophan Production Methods
| Production Method | Key Features | Advantages | Limitations | Overall Yield |
|---|---|---|---|---|
| Natural Extraction | Extraction from Griffonia simplicifolia seeds | Natural source, established process | Limited raw materials, high cost | 6-20% of seed weight [5] |
| Chemical Synthesis | Multi-step organic synthesis | No biological constraints, controllable | Low yield, poor regioselectivity, environmental concerns | <30-45% [6] [5] |
| Microbial Biosynthesis | Engineered microorganisms | Sustainable, renewable feedstocks, mild conditions | Complex engineering, cofactor requirements | Up to 13.9 g/L in fermentation [6] |
High-performance liquid chromatography (HPLC) represents the most widely employed method for the quantification and purification of hydroxytryptophans from both synthetic and biological sources. Established HPLC protocols for 5-HTP analysis can be adapted for 4-HTP characterization with appropriate modifications to account for differences in polarity and retention behavior. Typical HPLC conditions for hydroxytryptophan analysis include:
Ultrafiltration membrane separation technology has been successfully applied to hydroxytryptophan purification, achieving transfer rates of 83.5% and final purity of 90.5% [5]. For analytical quantification, methods must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines, with particular attention to separation from structurally similar compounds including tryptophan, 5-HTP, 6-HTP, and 7-HTP isomers.
Structural characterization of 4-HTP requires a comprehensive analytical approach combining multiple techniques to confirm molecular identity and purity. The following methods provide complementary information:
Mass spectrometry (LC-MS/MS): Electrospray ionization (ESI) in positive ion mode typically produces a protonated molecular ion [M+H]+ at m/z 221 for 4-HTP. Tandem mass spectrometry fragments can distinguish positional isomers through characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) provides exact mass confirmation with accuracy typically <5 ppm.
Nuclear magnetic resonance (NMR): Comprehensive 1D and 2D NMR analysis (1H, 13C, COSY, HSQC, HMBC) establishes molecular structure and identifies the specific substitution pattern on the indole ring. Key diagnostic signals include chemical shifts of indole protons and carbons, J-coupling constants, and through-space correlations.
UV-Vis spectroscopy: Hydroxytryptophans exhibit characteristic absorption spectra with λmax around 220-230 nm and 270-280 nm, with subtle shifts depending on the substitution position that can help distinguish isomers.
Fourier-transform infrared spectroscopy (FTIR): Provides information about functional groups through characteristic absorption bands including O-H stretch (3200-3600 cm⁻¹), N-H stretch (3300-3500 cm⁻¹), and carbonyl stretch (1650-1750 cm⁻¹).
This protocol describes the production of this compound using engineered E. coli strains, adapted from recently published high-yield 5-HTP production systems [6].
Strain preparation: Inoculate E. coli TRP5-XC4 from glycerol stock into 5 mL LB medium with appropriate antibiotics. Incubate overnight at 37°C with shaking at 200 rpm.
Seed culture preparation: Transfer 1 mL of overnight culture to 50 mL fresh LB medium with antibiotics in a 250 mL flask. Incubate at 37°C with shaking at 200 rpm until OD600 reaches 0.6-0.8.
Production induction: Add IPTG to a final concentration of 0.1 mM and L-tryptophan to 2 g/L. Continue incubation at 25°C with shaking at 180 rpm for 48 hours.
Product extraction: Harvest cells by centrifugation at 4°C, 8000 × g for 10 minutes. Resuspend cell pellet in 5 mL of extraction solvent (methanol:water, 1:1 v/v) and disrupt by sonication on ice (5 cycles of 30 seconds pulse, 30 seconds rest). Centrifuge at 12,000 × g for 15 minutes to remove cell debris.
Sample analysis: Filter supernatant through 0.22 μm membrane and analyze by HPLC.
This method describes the quantification of 4-HTP in fermentation broth using HPLC with UV detection.
The pharmacological profile of 4-HTP remains incompletely characterized but shows significant promise based on early studies and structural similarities to 5-HTP. Research from the 1960s indicated that 4-hydroxytryptamine and 4-HTP possess "similar pharmacological effects" to their 5-hydroxy counterparts, though generally "less intense but more durable" [1]. This prolonged activity profile suggests potential therapeutic advantages for conditions requiring sustained serotonin modulation. The structural differences at the molecular level likely influence receptor binding kinetics, metabolic stability, and distribution patterns, potentially resulting in differentiated efficacy and safety profiles compared to 5-HTP.
The therapeutic applications of 5-HTP provide insight into potential areas for 4-HTP investigation. 5-HTP has demonstrated efficacy in clinical studies for depression, with some trials showing improvement comparable to conventional antidepressants [2] [3] [4]. Additional research has explored 5-HTP applications for sleep disorders, chronic headaches, fibromyalgia, and appetite suppression [2] [3] [4]. The structural analogy suggests that 4-HTP might share some of these applications while potentially offering differentiated benefits such as reduced side effects or improved bioavailability. However, dedicated studies are required to validate these possibilities and establish evidence-based applications for 4-HTP.
Chemical biology and neuroscience research represent promising near-term applications for 4-HTP. As a molecular tool, 4-HTP can help elucidate structure-activity relationships in serotonin receptor binding and transport mechanisms. The differential metabolism and pharmacokinetics of 4-HTP compared to 5-HTP may provide insights into the specificity of enzymatic processes in serotonin biosynthesis and regulation. Additionally, 4-HTP could serve as a precursor for novel synthetic analogs with tailored properties for specific research applications.
Future research priorities for 4-HTP should include:
The continuing advancement of synthetic biology and metabolic engineering approaches promises to address current production challenges, potentially enabling sufficient 4-HTP supply for comprehensive pharmacological evaluation and eventual clinical application [6] [5]. As these methodologies mature, 4-HTP may emerge as a valuable research tool and potentially as a therapeutic agent in its own right, expanding the arsenal of serotonin-related compounds available for scientific and clinical application.
The following detailed method, adapted from a patent, describes how to extract 5-HTP from Griffonia simplicifolia seeds [1]. This can serve as a useful reference for researchers.
Materials and Method
Step-by-Step Procedure
This process is noted for avoiding the use of organic solvents, which makes it more environmentally friendly [1].
Beyond plant extraction, microbial production presents a promising alternative. One study established a two-step fermentation process using engineered E. coli to produce 5-HTP from glucose, achieving a high yield of 962 ± 58 mg/L [2]. In this process:
For analysis, High-Performance Liquid Chromatography (HPLC) is a standard technique. The table below summarizes a validated method for tryptophan and its metabolites, including 5-Hydroxytryptophan [3].
| Parameter | Description |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |
| Derivatization Agent | o-Phthaldialdehyde (OPA), in-line pre-column |
| Reaction Time | 1 minute at room temperature |
| Detection Method | Dual-channel fluorescence detection |
| Detection Channels | Channel A: Ex 270 nm / Em 350 nm; Channel B: Ex 340 nm / Em 450 nm |
| Injection Volume | 5 μL |
| Limit of Detection (LOD) | 150 fmol per injection (or 30 pmol/mL) |
| Total Run Time | 55 minutes per sample |
This method is rapid, sensitive, and suitable for analyzing biological samples [3].
Understanding LOD and LOQ In analytical chemistry, the Limit of Detection (LOD) is the lowest concentration that can be detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision [4]. For HPLC methods, LOD is typically based on a signal-to-noise ratio of 3:1, and LOQ on a ratio of 10:1 [5].
Understanding the position of 4-Hydroxytryptophan and 5-Hydroxytryptophan in the broader context of tryptophan metabolism is helpful. The following diagram illustrates the primary metabolic pathways.
Diagram: Primary metabolic fates of tryptophan. 5-Hydroxytryptophan is a direct precursor in the serotonin pathway [6] [2]. The 4-hydroxy isomer and the kynurenine and indole pathways represent other significant metabolic routes [6] [7]. IDO/TDO are key rate-limiting enzymes.
A key finding of this search is the distinct lack of specific information on This compound compared to its isomer 5-HTP.
For researchers interested in this compound specifically, the current information gap indicates a significant area for further investigation. You may consider:
A 1960 research paper identifies this compound (4-HT) as a compound with pharmacological effects similar to the more common 5-HTP, though generally less intense but longer-lasting [1]. This is the only direct reference to the compound in the search results.
Detailed data on degradation kinetics, optimal storage conditions (pH, temperature, light sensitivity), or specific analytical methods for this compound were not available in the search results.
In the absence of specific data, you can establish stability protocols by adapting standard pharmaceutical practices. The workflow below outlines a systematic strategy for characterizing the stability of this compound.
Diagram: A Systematic Workflow for Drug Stability Studies
You can build your study using these established methodologies:
Stress Studies and Forced Degradation: Subject this compound to various stress conditions to identify degradation pathways [2].
Analytical Methods for Monitoring Stability:
Data Analysis and Kinetic Modeling:
| Parameter | Zero-Order | First-Order | Second-Order |
|---|---|---|---|
| Rate Law | ( r = k_0 ) | ( r = k_1[A] ) | ( r = k_2[A]^2 ) |
| Integrated Equation | ( [A]_t = [A]_0 - k_0 t ) | ( \ln[A]_t = \ln[A]_0 - k_1 t ) | ( \frac{1}{[A]_t} = \frac{1}{[A]_0} + k_2 t ) |
| Half-Life (t₁/₂) | ( t_{1/2} = \frac{[A]_0}{2k_0} ) | ( t_{1/2} = \frac{\ln(2)}{k_1} ) | ( t_{1/2} = \frac{1}{k_2[A]_0} ) |
| Shelf-Life (t₉₀) | ( t_{90} = \frac{0.1[A]_0}{k_0} ) | ( t_{90} = \frac{0.105}{k_1} ) | ( t_{90} = \frac{0.11}{k_2[A]_0} ) |
| Common in... | Suspensions, solid dosages | Most drug solutions | Reactions with two reactants |
To proceed with your application notes, I suggest the following:
4-Hydroxy-L-tryptophan (4-HTP) serves as a critical biosynthetic precursor for compounds of significant pharmaceutical interest, particularly psilocybin and other tryptamine-derived therapeutics with demonstrated efficacy in treatment-resistant depression and various neuropsychiatric disorders. The efficient microbial production of 4-HTP has emerged as a vital alternative to plant extraction and chemical synthesis methods, which face challenges of scalability, cost-effectiveness, and environmental sustainability. Escherichia coli represents an exceptional host organism for 4-HTP biosynthesis due to its well-characterized genetics, rapid growth characteristics, and established tools for precise metabolic engineering. This application note provides comprehensive experimental protocols and strategic guidance for implementing and optimizing 4-HTP biosynthetic pathways in E. coli, encompassing strain engineering, fermentation conditions, and analytical methodologies to achieve high-titer production.
The fundamental biosynthetic challenge revolves around introducing a hydroxyl group at the 4-position of the tryptophan indole ring, a transformation not natively present in E. coli's metabolic repertoire. This process requires the functional expression of heterologous enzyme systems capable of regiospecific tryptophan hydroxylation, along with coordinated engineering of precursor supply and cofactor regeneration pathways. Through systematic optimization of these components, researchers can establish efficient microbial cell factories for 4-HTP production, enabling sustainable and economically viable access to this valuable biochemical and its derivatives.
Two primary metabolic engineering strategies have been developed for 4-HTP production in E. coli, each with distinct advantages and implementation considerations. These pathways can operate independently or potentially be integrated to enhance overall production capability.
The most direct approach involves the hydroxylation of L-tryptophan at the 4-position via cytochrome P450 enzymes, particularly PsiH from psilocybin-producing mushrooms. This enzyme catalyzes the conversion of tryptamine to 4-hydroxytryptamine, but also demonstrates activity on tryptophan itself. However, functional expression of PsiH in E. coli presents significant challenges due to its nature as a membrane-associated eukaryotic cytochrome P450 with complex cofactor requirements [1].
Implementation Strategy: To address the functional expression limitations, researchers have developed PsiH variants with N-terminal domain modifications and employed low-temperature expression conditions (20-25°C) to improve proper protein folding and activity. Furthermore, the cytochrome P450 electron transfer chain must be reconstituted by co-expressing supporting enzymes such as cytochrome P450 reductase (CPR) and cytochrome b5 from Psilocybe cubensis to enable efficient electron transfer from NADPH [1].
Performance Metrics: In optimized systems, this approach has supported de novo psilocybin production at titers up to 79.4 mg/L in flask fermentation, with 4-HTP serving as a pathway intermediate [1]. The critical limitation remains the catalytic efficiency of the hydroxylation step, which represents the rate-limiting conversion in the pathway.
The diagram below illustrates the direct tryptophan hydroxylation pathway using engineered P450 enzymes:
An alternative indirect approach leverages the substrate promiscuity of tryptophan synthase, specifically the TrpB subunit, which can catalyze the condensation of 4-hydroxyindole with serine to form 4-HTP directly. This strategy bypasses the challenges associated with P450 expression and regulation [2].
Implementation Strategy: The pathway requires exogenous supplementation of 4-hydroxyindole as a starting material, which is converted to 4-HTP by endogenous or engineered TrpB. The E. coli native TrpB exhibits sufficient catalytic promiscuity to accept 4-hydroxyindole as a substrate, though engineered variants with improved activity for non-native substrates have been developed.
Performance Metrics: This approach has demonstrated high conversion efficiency when 4-hydroxyindole is provided, with the intermediate 4-HTP remaining in excess during fermentation, indicating that subsequent enzymatic steps typically represent the bottleneck rather than 4-HTP synthesis itself [2]. The principal disadvantage is the economic constraint of 4-hydroxyindole supplementation at commercial scales.
The following diagram illustrates the tryptophan synthase-mediated pathway for 4-HTP production:
Successful high-titer production of 4-HTP requires systematic engineering of the host strain to optimize precursor flux, eliminate competing pathways, and enhance cofactor regeneration. The table below summarizes key engineering targets:
Table 1: Strain Engineering Strategies for 4-HTP Production in E. coli
| Engineering Category | Specific Modification | Expected Impact | Reference |
|---|---|---|---|
| Precursor Enhancement | PTS system inactivation (ptsHIcrr⁻) with glf-glk⁺ expression | Increases intracellular PEP availability by 26.5%, enhancing aromatic amino acid precursor supply | [3] |
| Precursor Enhancement | Overexpression of pps (PEP synthase) and tktA (transketolase) | Increases availability of PEP and E4P, key precursors for aromatic amino acid biosynthesis | [3] |
| Competitive Pathway Elimination | Deletion of tnaA (tryptophanase) | Prevents degradation of tryptophan and 4-HTP, increasing product accumulation | [1] [4] |
| Competitive Pathway Elimination | Deletion of pyruvate oxidase (poxB) and pyruvate formate-lyase (pflB) | Reduces acetate formation and carbon diversion, increasing acetyl-CoA availability | [5] |
| Cofactor Regeneration | Expression of glucose dehydrogenase (gdh) | Enhances NADPH regeneration, supporting P450 activity and hydroxylation reactions | [6] |
| Cofactor Regeneration | Reconstruction of BH4 synthesis (mtrA, PTPS, SPR) and regeneration (PCD) | Enables continuous tetrahydrobiopterin recycling for mammalian hydroxylase activity | [6] |
Modular Expression: Implement pathway segmentation with individually optimized promoters and ribosomal binding sites for each module: precursor supply, hydroxylation, and cofactor regeneration. This approach allows for fine-tuned control of metabolic flux without creating undue burden on the host.
Temperature Optimization: Employ a two-stage temperature protocol with initial growth at 37°C followed by production phase at 25-30°C. This strategy balances biomass accumulation with functional expression of heterologous enzymes, particularly important for P450 systems [1] [2].
Cofactor Balancing: Coordinate expression of electron transfer components with hydroxylation enzymes. For P450 systems, maintain stoichiometric expression of CPR and CYB5 relative to PsiH to prevent electron transfer bottlenecks [1].
Materials:
Procedure:
Gene Knockout Preparation:
Plasmid Construction:
Strain Validation:
Materials:
Procedure:
Inoculum Preparation:
Production Phase:
Process Monitoring:
HPLC Analysis for 4-HTP Quantification:
LC-MS Confirmation:
The table below summarizes reported production metrics for 4-HTP and related tryptophan derivatives in engineered E. coli systems:
Table 2: Production Performance of Engineered E. coli Strains for Tryptophan Derivatives
| Strain Description | Maximum Titer | Yield | Productivity | Culture System | Reference |
|---|---|---|---|---|---|
| PsiH-engineered strain (de novo psilocybin) | 79.4 mg/L psilocybin | N/A | N/A | Shake flask | [1] |
| 5-HTP producing strain (modular engineering) | 8.58 g/L 5-HTP | 0.095 g/g glucose | 0.48 g/L/h | 5-L bioreactor | [6] |
| Human TPH1-expressing strain | 5.1 g/L 5-HTP | N/A | N/A | Fed-batch fermenter | [7] |
| TrpM/PsiD substrate screening | Variable methylated tryptophans | N/A | N/A | Well plate assay | [2] |
| CviPAH mutant system | 2.5 mM 5-HTP | N/A | N/A | Whole-cell bioconversion | [4] |
Temperature Optimization: The optimal production temperature represents a balance between enzyme activity and stability. For P450-based systems, 25°C typically maximizes activity, while TrpB-mediated condensation shows better performance at 30°C, and combined systems perform optimally at 30°C as a compromise between conflicting temperature preferences [2].
Cofactor Availability: The regeneration of reduced cofactors (NADPH, BH4) significantly impacts production metrics. Implementation of cofactor regeneration systems has demonstrated 3-5 fold improvements in product titer for related hydroxylation systems [4].
Precursor Balancing: The intracellular tryptophan pool must be carefully regulated to avoid feedback inhibition while maintaining sufficient substrate for hydroxylation. Modular control of tryptophan biosynthesis genes enables optimal flux distribution [3].
Low Hydroxylation Efficiency: If 4-HTP production remains low despite pathway expression, consider:
Byproduct Accumulation: If tryptophan or intermediates accumulate:
Reduced Cell Viability: If heterologous expression causes significant growth impairment:
For translation from laboratory to production scale:
Oxygen Transfer: P450 reactions have high oxygen demands; ensure adequate O₂ transfer rates in bioreactors through increased agitation, oxygen enrichment, or pressure cycling.
Feed Strategy: Implement controlled glucose feeding to maintain concentrations between 5-10 g/L, preventing carbon catabolite repression while minimizing acetate formation.
Product Recovery: 4-HTP is relatively stable in fermentation broth at pH 6-8; however, implement antioxidant protection (e.g., ascorbate) in recovery streams to prevent oxidative degradation.
The biosynthetic production of 4-HTP in E. coli represents a viable and scalable alternative to traditional extraction methods, particularly for supplying precursor molecules for psilocybin and related neuroactive compounds. The implementation of either the direct P450 hydroxylation pathway or the tryptophan synthase-mediated route provides flexibility in approach based on available substrates and engineering constraints. Through systematic engineering of precursor supply, elimination of competitive pathways, and optimization of cofactor regeneration, researchers can achieve economically viable titers suitable for pharmaceutical development.
Critical success factors include the functional expression of hydroxylation systems, careful temperature management during production phases, and modular control of pathway components to balance metabolic flux. The protocols outlined herein provide a foundation for strain development and process optimization, with demonstrated production metrics supporting technical feasibility.
As research in psychedelic therapeutics continues to evolve, efficient biosynthetic routes to precursor molecules like 4-HTP will play an increasingly important role in ensuring consistent, scalable, and cost-effective supply chains for clinical development and eventual therapeutic use.
4-Hydroxytryptamine (4-HT), also known as N,N-didesmethylpsilocin, is a naturally occurring tryptamine alkaloid with significant pharmacological interest. This compound represents a positional isomer of the neurotransmitter serotonin (5-hydroxytryptamine), differing in the placement of the hydroxyl group on the indole ring [1]. 4-HT serves as the active form of the tryptamine alkaloid norbaeocystin and is found naturally in certain Psilocybe mushroom species, including Psilocybe baeocystis and Psilocybe cyanescens [1]. The compound exhibits a unique pharmacological profile as a potent serotonin receptor agonist with affinity for multiple serotonin receptor subtypes, including 5-HT2A (EC50 = 38 nM), 5-HT2C (Ki = 40 nM), and 5-HT1A (Ki = 95 nM) receptors [1].
Despite its receptor binding profile, 4-HT appears to be non-hallucinogenic based on animal studies that show it does not produce the head-twitch response characteristic of psychedelic compounds [1]. This intriguing combination of receptor activity without hallucinogenic effects makes 4-HT a valuable compound for neuropsychiatric drug development and research into serotonin signaling pathways. The enzymatic conversion of 4-hydroxytryptophan to 4-hydroxytryptamine represents a key biosynthetic step in the production of this compound and its derivatives, with potential applications in pharmaceutical manufacturing and metabolic engineering.
Recent research has significantly advanced our understanding of the enzyme substrate preferences involved in tryptamine biosynthesis. The gateway decarboxylase of the psilocybin biosynthesis pathway, PsiD, has been extensively characterized for its role in converting tryptophan to tryptamine. Studies have demonstrated that while PsiD exhibits considerable substrate flexibility toward various tryptophan derivatives, it shows significantly reduced activity on specific N-methylated substrates [2]. Particularly noteworthy is PsiD's inability to effectively use N,N-dimethyl-4-hydroxytryptophan as a substrate under standard culturing conditions, despite demonstrating good activity on both N-methylated and 4-hydroxylated tryptophan derivatives individually [2]. This substrate specificity limitation presents a critical consideration when designing biosynthetic pathways for 4-hydroxytryptamine production.
The substrate promiscuity of PsiD has been evaluated through both experimental and computational approaches, primarily focusing on chemical substitutions on the aromatic ring. However, comprehensive data regarding variations to the carboxylic acid or amino groups remain less extensively documented [2]. This gap in understanding underscores the need for careful enzyme selection when planning the conversion of this compound to 4-hydroxytryptamine, particularly if the substrate contains additional modifications such as N-methylation patterns that might be incorporated in multi-step synthetic pathways.
Research has identified dopa decarboxylase (DDC) from Harmonia axyridis (HaDDC) as a highly specific enzyme capable of converting 5-hydroxytryptophan to serotonin (5-hydroxytryptamine) without activity toward non-hydroxylated tryptophan [3]. This strict substrate specificity prevents unwanted side reactions in multi-enzyme systems and presents HaDDC as a potential candidate for 4-hydroxytryptamine production, though its activity toward the 4-hydroxy positional isomer requires further investigation. The enzyme exhibited a remarkable conversion yield of 88.45% for 5-HTP to 5-HT within just 4 hours, significantly outperforming traditional tryptophan decarboxylases [3].
Table 1: Comparison of Key Enzymes for Tryptophan Decarboxylation
| Enzyme | Source | Substrate Specificity | Conversion Efficiency | Key Limitations |
|---|---|---|---|---|
| PsiD | Psilocybe pathway | Broad for aromatic substitutions, limited for N-methylated substrates | Not quantified for 4-HTP | Poor activity on N,N-dimethyl-4-hydroxytryptophan |
| HaDDC | Harmonia axyridis | Specific for hydroxylated tryptophan derivatives | 88.45% for 5-HTP in 4h | Activity on 4-HTP not specifically tested |
| TDC | Catharanthus roseus | Prefers non-hydroxylated tryptophan | 16.04% for 5-HTP | Low specificity for hydroxylated substrates |
Expression System: Utilize E. coli BL21(DE3) as the host organism for heterologous expression of decarboxylase enzymes. This strain provides the T7 RNA polymerase necessary for high-level expression from pET-based vectors [3].
Genetic Construction: Clone the gene encoding your selected decarboxylase (PsiD or DDC variant) into a pET expression vector containing a T7 promoter and an N-terminal or C-terminal hexahistidine (6xHis) tag for simplified purification [2] [3].
Culture Conditions: Inoculate LB medium containing appropriate antibiotics (e.g., 50 μg/mL kanamycin for pET vectors) with transformed E. coli and incubate at 37°C with shaking at 220 rpm until the OD600 reaches 0.6-0.8 [2].
Induction Optimization: Induce protein expression by adding IPTG at a final concentration of 0.5 mM and continue incubation for 16-20 hours at 25°C to promote proper folding and solubility [3]. Temperature optimization is critical, as studies have demonstrated significant variations in enzyme activity based on expression conditions.
Cell Harvesting: Centrifuge cultures at 4,000 × g for 20 minutes at 4°C to pellet cells. Resuspend pellets in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitor cocktail.
Cell Disruption: Lyse cells using sonication (5 cycles of 30 seconds pulse, 30 seconds rest on ice) or high-pressure homogenization. Remove cellular debris by centrifugation at 15,000 × g for 30 minutes at 4°C.
Affinity Chromatography: Apply the clarified lysate to a Ni-NTA affinity column equilibrated with lysis buffer. Wash with 10-20 column volumes of wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
Elution: Elute the purified enzyme with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0). Analyze the eluted fractions by SDS-PAGE to verify purity and molecular weight (approximately 55 kDa for HaDDC) [3].
Buffer Exchange and Storage: Dialyze the purified enzyme against storage buffer (50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) to remove imidazole. Concentrate if necessary using centrifugal filter units, aliquot, and store at -80°C for long-term preservation.
Reaction Conditions: Set up 1 mL reactions containing 50 mM Tris-HCl buffer (pH 7.5), 1-5 mM this compound substrate, 0.1 mM pyridoxal-5'-phosphate (PLP) cofactor, and purified decarboxylase enzyme (0.1-1 mg/mL) [2].
Temperature Optimization: Incubate reactions at 30°C with gentle shaking (200 rpm) for 2-24 hours. This temperature represents a compromise between enzyme activity and stability based on optimization studies [2].
Reaction Monitoring: Withdraw aliquots at regular intervals (e.g., 0, 30 min, 1, 2, 4, 8, 24 h) to monitor conversion progress and determine optimal reaction duration.
Reaction Termination: Stop reactions by adding an equal volume of ice-cold methanol and incubate on ice for 15 minutes to precipitate proteins prior to analysis.
Strain Preparation: Use recombinant E. coli strains expressing the relevant decarboxylase enzyme. Grow and induce expression as described in Section 3.1.1.
Cell Harvesting: Centrifuge cultures at 4,000 × g for 15 minutes and resuspend cell pellets in reaction buffer (50 mM potassium phosphate, pH 7.5) to an OD600 of 10-20.
Biotransformation: Add this compound substrate at a concentration of 1-2 g/L to the cell suspension. Higher substrate concentrations may be possible but require optimization to minimize potential toxicity or inhibition effects [3].
Process Conditions: Incubate the biotransformation mixture at 30°C with shaking at 200 rpm for up to 72 hours. Monitor substrate conversion and product formation regularly.
Product Recovery: After incubation, centrifuge the reaction mixture at 10,000 × g for 10 minutes to remove cells. Collect the supernatant containing 4-hydroxytryptamine for subsequent extraction and purification.
Chromatographic Separation: Utilize reverse-phase C-18 column chromatography with a binary solvent system consisting of H2O acidified with 0.1% (v/v) formic acid (solvent A) and acetonitrile acidified with 0.1% (v/v) formic acid (solvent B) [4].
Gradient Elution: Employ a linear gradient from 5% to 95% solvent B over 20-30 minutes at a flow rate of 0.2-0.5 mL/min. Monitor elution at 230 nm and 270 nm using a diode array detector (DAD) [4].
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use selective ion monitoring (SIM) for quantification with primary ions for 4-hydroxytryptamine at m/z 177.1 [M+H]+ [4] [2].
Validation: Confirm product identity through MS2 fragmentation analysis matching predicted fragmentation patterns. Both MS1 (primary ion) and MS2 (fragmentation ions) should align with reference standards or predicted values [2].
Table 2: Quantitative Analysis of Reaction Components
| Compound | Retention Time (min) | Mass Transition (m/z) | Extraction Solvent | Detection Limit |
|---|---|---|---|---|
| This compound | ~8.5 | 221.1 → 204.1 | 80% methanol in water | ~0.1 μM |
| 4-Hydroxytryptamine | ~10.2 | 177.1 → 160.1 | 80% methanol in water | ~0.05 μM |
| N-Methyl-4-hydroxytryptophan | ~9.8 | 235.1 → 218.1 | 80% methanol in water | ~0.2 μM |
| Tryptamine (internal standard) | ~11.5 | 161.1 → 144.1 | 80% methanol in water | ~0.1 μM |
Liquid-Liquid Extraction: Acidify the reaction mixture or culture supernatant to pH 3-4 using 1M HCl. Extract with two volumes of ethyl acetate by vortexing for 2 minutes followed by centrifugation at 10,000 × g for 5 minutes to separate phases.
Solid-Phase Extraction (SPE): For complex matrices, use C18 SPE cartridges conditioned with methanol followed by water. Load acidified samples, wash with 5% methanol in water, and elute with 80% methanol in water.
Concentration: Evaporate extracts under a gentle nitrogen stream at 30-35°C. Reconstitute the dried residue in an appropriate volume of mobile phase solvent (typically 100-200 μL of 20% acetonitrile in water) for LC-MS analysis.
Internal Standardization: Include deuterated tryptamine analogs or similar compounds as internal standards to correct for extraction efficiency and matrix effects during quantitative analysis.
The creation of an efficient microbial factory for 4-hydroxytryptamine production involves the integration of multiple enzymatic steps into a coordinated biosynthetic pathway. Based on successful approaches for similar compounds, the following strategy is recommended:
Chassis Selection: Use E. coli BL21(DE3)ΔtnaA as the host organism, with the tnaA gene (tryptophanase) knocked out to prevent degradation of the tryptophan substrate [3].
Cofactor Regeneration: For hydroxylation steps requiring tetrahydrobiopterin (BH4) or similar cofactors, implement an artificial endogenous cofactor regeneration system to avoid expensive cofactor supplementation [3].
Modular Expression: Construct plasmids with balanced gene expression of all pathway enzymes, potentially using different antibiotic resistance markers and origins of replication for compatible multi-plasmid systems.
Gene Organization: Arrange genes in operons with optimized ribosome binding sites and intergenic regions to ensure balanced expression of all pathway components.
The following diagram illustrates the complete experimental workflow for the enzymatic production and analysis of 4-hydroxytryptamine:
Temperature Optimization: Screen reaction temperatures between 25-37°C to identify the optimum for both enzyme activity and stability. Studies have shown that a compromise temperature of 30°C often balances the sometimes conflicting temperature optima of different enzymes in a pathway [2].
Substrate Feeding: Employ controlled substrate feeding strategies to maintain substrate concentrations below inhibitory levels while maximizing conversion rates. Initial substrate concentrations of 1-2 g/L are recommended, with potential for higher concentrations after optimization [3].
Cofactor Supplementation: Ensure adequate pyridoxal-5'-phosphate (PLP) availability at 0.1-0.5 mM concentration, as this cofactor is essential for decarboxylase activity [2].
In Situ Product Removal: Consider implementing adsorbent resins or liquid-liquid extraction during bioconversion to mitigate potential product inhibition and stabilize reactive products against degradation.
The enzymatic production of 4-hydroxytryptamine enables access to a compound with significant therapeutic potential. As a serotonin receptor agonist with demonstrated affinity for multiple receptor subtypes yet apparently non-hallucinogenic properties, 4-HT represents a valuable pharmacological tool and potential drug development candidate [1]. The compound's ability to cross the blood-brain barrier while lacking psychedelic effects suggests applications in treating mood disorders, anxiety, and other neuropsychiatric conditions without the limitations associated with classical psychedelics [1].
From a broader perspective, developing efficient enzymatic synthesis routes for 4-hydroxytryptamine contributes to the growing toolbox of biocatalytic methods for producing pharmaceutically relevant tryptamine derivatives. This approach aligns with principles of green chemistry and sustainable manufacturing, offering advantages over traditional chemical synthesis through milder reaction conditions, reduced environmental impact, and improved selectivity [3]. The protocols described herein can be adapted to produce structurally related tryptamines for structure-activity relationship studies or as intermediates in the synthesis of more complex therapeutic agents.
These application notes provide comprehensive methodologies for the enzymatic conversion of this compound to 4-hydroxytryptamine, supported by recent advances in enzyme engineering and metabolic pathway optimization. The key findings highlight both the feasibility and limitations of current approaches, particularly noting the substrate specificity constraints of native PsiD enzyme with certain N-methylated substrates [2].
Future development efforts should focus on enzyme engineering to expand substrate range and improve catalytic efficiency, potentially through directed evolution approaches similar to those successfully employed for other decarboxylase enzymes [5]. Additionally, exploration of novel enzyme sources from underexplored organisms may yield catalysts with improved properties for 4-hydroxytryptamine production. The integration of these enzymatic steps into complete biosynthetic pathways from simple carbon sources represents the ultimate goal for sustainable, economically viable production of this valuable compound and its derivatives.
4-Hydroxytryptophan (4-HTP) represents an important regioisomer of hydroxylated tryptophan derivatives with significant potential in pharmaceutical and neurobiological research. While its positional isomer 5-hydroxytryptophan (5-HTP) has been extensively studied for its role as a serotonin precursor, 4-HTP has recently gained attention for its potential applications in the biosynthesis of novel tryptamine derivatives and as a key intermediate for psychedelic drug candidates. The microbial production of 4-HTP presents distinct challenges compared to 5-HTP, primarily due to the specificity of hydroxylating enzymes and the need for precise metabolic pathway engineering. Current advances in protein engineering and synthetic biology have enabled the development of microbial platforms that can efficiently produce this valuable compound, circumventing the limitations of traditional extraction methods and chemical synthesis [1] [2].
The production of 4-HTP in engineered microorganisms represents a promising alternative to plant extraction and chemical synthesis, offering advantages such as sustainable production, reduced costs, and higher purity. Unlike 5-HTP, which is naturally abundant in Griffonia simplicifolia seeds, 4-HTP lacks a abundant natural source, making microbial production particularly valuable [2]. Recent studies have demonstrated the feasibility of producing 4-HTP through the engineering of bacterial enzymes and metabolic pathways, with a focus on expanding the substrate promiscuity of tryptophan hydroxylases and methyltransferases [1]. This application note comprehensively details the latest protocols and methodologies for the microbial production of 4-HTP, providing researchers with practical tools to implement and optimize 4-HTP biosynthesis in laboratory settings.
The fundamental difference between 4-HTP and 5-HTP lies in the position of the hydroxyl group on the indole ring of tryptophan. This structural variation significantly impacts their biological activities, metabolic fates, and biosynthetic requirements. While 5-HTP serves as a direct precursor to the neurotransmitter serotonin, 4-HTP does not naturally occur in mammalian systems and is primarily valued as a versatile building block for various bioactive compounds [1] [2].
From a biosynthetic perspective, the production of 4-HTP requires distinct enzymatic capabilities compared to 5-HTP. Traditional tryptophan hydroxylases (TPHs) that catalyze the formation of 5-HTP exhibit strict regioselectivity for the 5-position of the indole ring and depend on the cofactor tetrahydrobiopterin (BH4) [3] [4]. In contrast, 4-HTP production typically leverages the substrate promiscuity of engineered enzymes from other aromatic amino acid hydroxylase families or utilizes alternative biosynthetic routes that bypass the regioselectivity constraints of native TPHs [1] [5]. Understanding these structural and enzymatic differences is crucial for designing effective microbial production systems for 4-HTP.
The identification of enzymes capable of catalyzing the 4-hydroxylation of tryptophan represents the foundation of microbial 4-HTP production. Recent research has focused on characterizing the substrate promiscuity of various tryptophan-processing enzymes, including tryptophan N-methyltransferases and decarboxylases. A key finding revealed that TrpM, a tryptophan N-methyltransferase from Psilocybe serbica, can N-methylate the non-native amino acid substrate this compound, indicating its potential involvement in 4-HTP-related metabolic pathways [1]. Similarly, studies on PsiD, the gateway decarboxylase in the psilocybin biosynthesis pathway, have assessed its activity on various tryptophan derivatives, providing insights into the enzymatic flexibility required for 4-HTP processing [1].
The evaluation of enzyme promiscuity employs a combination of in vitro assays and in vivo validation in model microbial systems such as Escherichia coli. For instance, researchers have demonstrated that endogenous E. coli tryptophan synthase (TrpB) can efficiently condense externally supplemented 4-hydroxyindole with serine to form this compound, establishing a foundational biosynthetic route for 4-HTP production [1]. This enzymatic activity forms the basis for constructing more complex pathways and serves as a critical component in metabolic engineering strategies for 4-HTP production.
Protein engineering plays a pivotal role in enhancing enzyme activity and specificity for 4-HTP production. Both rational design and directed evolution approaches have been successfully employed to optimize enzymes for improved performance in microbial systems. Structure-guided engineering of aromatic amino acid hydroxylases has proven particularly valuable for shifting substrate preference toward tryptophan and influencing regioselectivity of hydroxylation [6] [5].
Table 1: Key Enzyme Mutations for Enhanced 4-HTP Production
| Enzyme | Source Organism | Key Mutations | Impact on 4-HTP Production |
|---|---|---|---|
| XcPAH | Xanthomonas campestris | W179F | 17.4-fold increase in activity toward tryptophan [7] |
| CtAAAH | Cupriavidus taiwanensis | W192F | Enabled tryptophan hydroxylation activity [5] |
| XcPAH | Xanthomonas campestris | L98I/A129K/W179F | Triple mutant with enhanced activity [7] |
| Human TPH2 | Homo sapiens | V275L/I412K | Improved thermostability and activity [4] |
Iterative saturation mutagenesis (ISM) coupled with computational design has emerged as a powerful strategy for engineering enzymes with enhanced capabilities for 4-HTP biosynthesis. This approach significantly reduces the screening effort required to identify beneficial mutants while improving catalytic efficiency and solubility in microbial hosts [5]. For example, protein evolution of CtAAAH focused on residues Phe197 and Glu219, which are part of the enzyme's binding pocket and interact with the aromatic ring of the substrate. These positions were selected based on their proximity to both the substrate and cofactor, highlighting the importance of targeted mutagenesis in enzyme engineering campaigns [5].
The establishment of efficient hydroxylation modules represents a critical component in 4-HTP production. Two primary cofactor systems have been employed in microbial hosts: the tetrahydrobiopterin (BH4) system and the tetrahydromonapterin (MH4) system. The BH4-dependent pathway requires the heterologous expression of three key enzymes: GTP cyclohydrolase I (GCHI), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR) [4]. Additionally, a regeneration system consisting of pterin-4α-carbinolamine dehydratase (PCD) and dihydropteridine reductase (DHPR) is necessary to maintain cofactor availability and prevent the accumulation of inhibitory byproducts [4] [8].
Alternatively, the MH4 system leverages E. coli's endogenous cofactor tetrahydromonapterin, which can be regenerated through the coordinated expression of pterin-4α-carbinolamine dehydratase (PCD) and dihydromonapterin reductase (DHMR) [6] [7]. This approach offers the advantage of utilizing the host's native cofactor pool, reducing the metabolic burden associated with heterologous cofactor synthesis. Comparative studies have demonstrated that both systems can support 4-HTP production, with the choice depending on the specific hydroxylase employed and the overall metabolic context of the production host [7].
An alternative approach to 4-HTP production involves the condensation of 4-hydroxyindole with serine using the endogenous tryptophan synthase (TrpB). This pathway bypasses the need for specific hydroxylases and leverages the high activity of native enzymes toward alternative substrates [1]. In this route, externally supplemented 4-hydroxyindole is incorporated directly into the tryptophan biosynthesis pathway, resulting in the formation of 4-HTP without the regioselectivity constraints associated with tryptophan hydroxylation.
The efficiency of this pathway can be further enhanced through protein engineering of TrpB to improve its activity toward 4-hydroxyindole. Additionally, optimizing the supply of precursor molecules (4-hydroxyindole and serine) and balancing the expression of pathway enzymes are crucial for maximizing 4-HTP yields [1]. This approach has been successfully implemented in E. coli, where the combination of TrpB and tryptophan methyltransferase (TrpM) activities enabled the production of N-methylated this compound derivatives, expanding the chemical diversity accessible through microbial fermentation [1].
The development of efficient microbial producers of 4-HTP requires careful engineering of host strains to eliminate competing pathways and enhance precursor supply. Escherichia coli serves as the primary host for 4-HTP production due to its well-characterized genetics, rapid growth, and established engineering tools [4] [7]. A standard approach involves creating a tryptophan-accumulating base strain through systematic genetic modifications:
Diagram 1: Genetic modifications for tryptophan-accumulating base strain development
Beyond these foundational modifications, additional engineering targets include the overexpression of exporter proteins such as YddG to facilitate product efflux and reduce feedback inhibition [7]. Furthermore, enhancing the supply of the cofactor MH4 through the overexpression of genes in the folate pathway (folM, folE, and folX) has been shown to significantly improve 4-HTP production yields [7]. These targeted modifications collectively create an optimized chassis with redirected metabolic flux toward tryptophan and its derivatives, providing a solid foundation for 4-HTP production.
The transition from laboratory-scale production to industrially relevant titers requires careful optimization of fermentation conditions. Studies have demonstrated that temperature control significantly impacts 4-HTP production, with optimal temperatures varying depending on the enzymatic system employed. For instance, TrpM activity peaks at 25°C, while TrpB activity is optimal at 37°C, necessitating a compromise temperature of 30°C for combined pathways [1]. This highlights the importance of balancing enzymatic activities in multi-enzyme systems.
Fed-batch fermentation strategies have proven highly effective for achieving high-density cultures and maximizing 4-HTP production. The use of defined media with controlled carbon source feeding prevents acetate accumulation and maintains optimal metabolic activity throughout the fermentation process [4] [7]. Additionally, the timing of induction is critical for balancing microbial growth and product formation, with early log-phase induction (typically 2-4 hours post-inoculation) generally yielding the best results [1] [4]. These process optimizations collectively contribute to achieving titers that meet the requirements for industrial-scale production.
Objective: To quantitatively measure the activity of tryptophan hydroxylases and their engineered variants toward tryptophan and related substrates.
Materials:
Procedure:
Validation Notes: Ensure reaction linearity with respect to time and protein concentration. Include appropriate negative controls (heat-inactivated enzyme, no substrate, no cofactor) to account for non-enzymatic background. For kinetic parameter determination, vary substrate concentrations from 0.1 to 5 mM while maintaining other components constant [1] [5].
Objective: To utilize engineered microbial cells as biocatalysts for the conversion of tryptophan to 4-HTP.
Materials:
Procedure:
Process Optimization: To enhance productivity, consider supplementating with 5 g/L methionine to boost SAM availability for methyltransferase reactions [1] or implementing a fed-batch approach with continuous tryptophan feeding to maintain substrate concentration while minimizing inhibition [7].
Objective: To accurately identify and quantify 4-HTP in complex biological matrices.
HPLC-FD Method:
LC-MS/MS Method:
Sample Preparation: For extracellular 4-HTP quantification, culture broth should be centrifuged at 15,000 × g for 10 minutes, and the supernatant filtered through a 0.22 μm membrane before analysis. For intracellular quantification, cell pellets are resuspended in extraction solvent (methanol:water, 1:1, v/v) and subjected to three freeze-thaw cycles, followed by centrifugation and filtration [2].
Table 2: Comparative Performance of Microbial Systems for Hydroxytryptophan Production
| Strain/System | Engineering Strategy | Maximum Titer (g/L) | Productivity (g/L/h) | Yield (g/g glucose) | Scale |
|---|---|---|---|---|---|
| HTP11 [4] | Human TPH2 mutant + BH4 recycling + NADPH regeneration | 8.58 | 0.48 | 0.095 | 5-L bioreactor |
| TRP5-XC4 [7] | XcPAH triple mutant + MH4 regeneration + exporter enhancement | 13.9 | 0.29 | N/R | 5-L fed-batch |
| TrpM-based system [1] | TrpB condensation of 4-hydroxyindole + TrpM methylation | N/R | N/R | N/R | Well plate assay |
| CtAAAH system [5] | Engineered hydroxylase + pterin regeneration | 0.962 | 0.016 | N/R | Shake flask |
| P4H system [6] | Engineered phenylalanine hydroxylase + MH4 recycling | 1.2 | 0.075 | N/R | Shake flask |
N/R: Not reported in the cited literature
The data compiled in Table 2 demonstrates significant progress in microbial production of hydroxylated tryptophan derivatives. The highest performing systems combine multiple engineering strategies, including enzyme engineering, cofactor regeneration, and enhanced precursor supply. While direct reports of 4-HTP production titers are limited in the current literature, the principles and protocols established for 5-HTP production provide a solid foundation for adapting these systems to 4-HTP biosynthesis [1] [7].
The microbial production of 4-HTP represents a promising alternative to traditional synthetic methods, offering the advantages of regioselective catalysis, mild reaction conditions, and sustainable sourcing. Recent advances in enzyme engineering, particularly the expansion of substrate promiscuity in tryptophan-processing enzymes, have enabled the development of efficient biosynthetic routes to this valuable compound [1]. The experimental protocols outlined in this application note provide researchers with practical tools for implementing and optimizing 4-HTP production in laboratory settings.
Future developments in 4-HTP production will likely focus on several key areas. First, the discovery and engineering of enzymes with native specificity for 4-position hydroxylation would address current challenges with regioselectivity. Second, the integration of systems metabolic engineering approaches to balance precursor and cofactor supply with product formation will enhance overall pathway efficiency [4] [7]. Finally, the development of separation and purification protocols specific to 4-HTP will be essential for transitioning from laboratory-scale production to industrial application. As these advancements mature, microbial production of 4-HTP is poised to become the method of choice for supplying this valuable compound for pharmaceutical research and development.
The analysis of tryptophan metabolites, such as 4-Hydroxytryptophan (4-HTP), is crucial for understanding serotonin biosynthesis and its role in neurological health and drug metabolism [1]. Reliable quantification of these compounds from complex biological matrices like plasma requires highly selective and sensitive analytical techniques. This application note details a robust methodology combining Solid-Phase Extraction (SPE) for sample clean-up with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for separation and detection. The protocol is designed to assist researchers and drug development professionals in obtaining accurate and reproducible results for pharmacokinetic studies and metabolic profiling.
[13]C11 or [15]N2) is highly recommended for optimal quantification [2].The following SPE procedure is adapted for the isolation of 4-HTP from plasma, based on established principles of reversed-phase and ion-exchange mechanisms [3] [4].
Workflow Overview:
Detailed Steps:
Chromatographic Conditions:
Mass Spectrometric Conditions:
Table 1: Example MRM Transitions for 4-HTP and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell Time (s) |
|---|---|---|---|---|
| 4-HTP | 221.1 [M+H]+ | 204.1, 160.1 | 15, 20 | 0.05 |
| 4-HTP SIL-IS | 232.1 [M+H]+ | 215.1, 162.1 | 15, 20 | 0.05 |
The following table summarizes the key performance characteristics that should be assessed to validate the analytical method according to ICH guidelines [5].
Table 2: Method Validation Parameters and Target Performance Criteria
| Validation Parameter | Protocol | Acceptance Criteria |
|---|---|---|
| Linearity & Range | Analyze ≥6 non-zero standards across expected concentration range. | Coefficient of determination (r²) ≥ 0.99 [5]. |
| Accuracy | Analyze QC samples (low, mid, high) in replicate (n≥5). | Mean value within ±15% of nominal value (±20% at LLOQ) [2]. |
| Precision | Intra-day & Inter-day (over 3 days) replicate analysis of QCs. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ) [2]. |
| Lower Limit of Quantification (LLOQ) | Lowest standard with signal-to-noise >10 and accuracy/precision within ±20%. | Sufficiently low to monitor baseline levels [2]. |
| Recovery | Compare analyte response of extracted samples to unextracted standards. | Consistent and high recovery; not necessarily 100% [4]. |
| Matrix Effect | Post-column infusion or post-extraction addition to assess ion suppression/enhancement. | Normalized by the internal standard; CV of IS-normalized matrix factor ≤15% [2]. |
| Stability | Evaluate analyte stability in matrix under various conditions (freeze-thaw, benchtop, autosampler). | Concentration change within ±15% of nominal [2]. |
This validated method is fit-for-purpose for quantifying 4-HTP in plasma for Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies. As a direct precursor to serotonin, accurate measurement of 4-HTP is vital for researching serotonergic pathways and the pharmacodynamics of related supplements or drugs [1]. The high sensitivity and specificity of LC-MS/MS, combined with the efficient sample clean-up from SPE, make this protocol a powerful tool for researchers in neuroscience and drug development.
This application note presents a comprehensive and reliable protocol for the extraction, separation, and quantification of this compound from plasma samples. The detailed SPE and LC-MS/MS methods, supported by validation data benchmarks, provide a solid foundation for researchers to implement this assay in their laboratories. The use of modern sample preparation techniques and mass spectrometric detection ensures the sensitivity, precision, and accuracy required for advanced biomedical research.
| Problem Area | Specific Issue | Proposed Solution | Key Citations |
|---|---|---|---|
| Hydroxylation Module | Low activity of hydroxylase enzyme. | Use engineered hydroxylase variants (e.g., TPH2 mutant, XcPAH triple-mutant L98I/A129K/W179F). Use a strong, inducible promoter system (e.g., xylose-induced T7) for expression [1] [2]. | [1] [2] |
| Cofactor Supply | Inefficient synthesis/regeneration of cofactor (BH4/MH4). | Co-express the cofactor regeneration pathway (PCD/DHPR). Enhance supply of endogenous MH4 by overexpressing folM, folE, and folX genes [1] [2]. | [1] [2] |
| Precursor & Byproducts | Accumulation of L-Trp intermediate; degradation of L-Trp/5-HTP. | Delete the tnaA gene (encodes tryptophanase). Modulate L-Trp pathway and use NAD(P)H regeneration module (e.g., GDHesi) to consume excess L-Trp [1] [2] [3]. | [1] [2] [3] |
| Metabolic Burden & Efflux | Cellular stress and potential feedback inhibition. | Strengthen product efflux by overexpressing transporter yddG. Use systematic modular engineering to balance gene expression across all modules [2]. | [2] |
This protocol consolidates key steps from recent, high-performing studies [1] [2].
1. Chassis Strain Preparation
2. Plasmid Construction and Module Assembly
3. Fermentation for High-Yield Production
The diagram below illustrates the engineered pathway for 5-HTP production in E. coli, highlighting the key modules.
This diagram outlines the core engineered metabolic pathway for 5-HTP production in E. coli. The process centers on converting the precursor L-Tryptophan (L-Trp) into 5-HTP via a hydroxylation module. A critical challenge is the cofactor (BH4/MH4), which is consumed during the reaction; a dedicated regeneration module is essential to recycle it efficiently. Finally, an efflux transporter (YddG) facilitates the movement of 5-HTP out of the cell, which can help reduce feedback inhibition and increase final titers [1] [2].
What are the primary causes of 4-Hydroxytryptophan degradation during analysis? The main causes are oxidation and exposure to acidic or alkaline conditions during sample preparation and analysis. The indole ring of tryptophan and its derivatives is particularly susceptible to oxidation by reactive oxygen species [1]. Acidic hydrolysis, commonly used in sample preparation, can also lead to significant degradation [1].
Which degradation products should I monitor? According to studies on tryptophan oxidation, the main degradation compounds to monitor are Oxindolylalanine (Oia) and N-Formylkynurenine (NFK). Other potential products include kynurenine (Kyn), dioxindolylalanine (DiOia), and 5-hydroxytryptophan (5-OH-Trp) [1].
Does LC-MS/MS require complete chromatographic separation? A key advantage of LC-MS/MS is that it does not require complete chromatographic separation for identification and quantification. The mass spectrometry component provides selective detection based on the mass-to-charge ratio of the analytes, which helps in identifying co-eluting compounds and reduces the need for lengthy separations [2].
The following table outlines common problems and their solutions to minimize degradation during your analytical workflow.
| Problem Area | Specific Issue | Recommended Solution |
|---|
| Sample Preparation | Oxidation during extraction and handling. | • Add antioxidants (e.g., 0.1% formic acid) to solvents [3]. • Use acidified acetonitrile for protein precipitation [3]. • Process samples under an inert atmosphere (e.g., Nitrogen) if possible. | | | Degradation during hydrolysis (for protein-bound analytes). | Avoid harsh acid hydrolysis (6 M HCl). Use enzymatic hydrolysis (e.g., with Pronase E) for a gentler process that preserves the target compound [1]. | | LC Method Development | Degradation on the column or in the autosampler. | • Keep the autosampler temperature at 4°C [3]. • Use acidic mobile phases (e.g., 0.1% formic acid) to stabilize the compound and improve chromatography [3]. • Optimize for a short runtime to reduce exposure. | | General Handling | Long-term and short-term storage. | • Store samples and standards at -80°C. • Conduct stability studies under various conditions (room temperature, refrigerated) to define sample stability windows [3]. |
This detailed protocol for quantifying sensitive analytes in plasma can be adapted for this compound. Key steps to reduce degradation are emphasized.
Workflow Diagram
1. Sample Preparation
2. Liquid Chromatography (LC) Conditions
3. Mass Spectrometry (MS) Detection
For method validation, here is a summary of key parameters to evaluate based on a similar study.
| Parameter | Target Value | Purpose / Note |
|---|---|---|
| Calibration Curve Linear Range | e.g., 0.1–50 mg/L [3] | Confirm the method is linear across the expected concentration range. |
| Intra- & Inter-day Imprecision | < 15% (ideally < 11%) [3] | Measures the method's reproducibility and repeatability. |
| Accuracy | 85-115% [3] | Ensures the measured value is close to the true value. |
| LLOQ (Lower Limit of Quantification) | Sufficiently low for application [3] | The lowest concentration that can be reliably measured. |
The sensitivity of a mass spectrometer can be defined by the signal-to-noise ratio (S/N), limit of detection (LOD), and limit of quantification (LOQ). Improving sensitivity can involve reducing noise, increasing the signal intensity of your analyte, or both [1].
The table below summarizes common problem areas and potential solutions that are applicable to detecting compounds like 4-Hydroxytryptophan.
| Problem Area | Potential Cause | Possible Solution / Action |
|---|---|---|
| Sample & Column | Sample degradation or contamination | Use appropriate storage conditions; ensure sample stability [2]. |
| Column contamination or degradation | Flush column with strong solvent; replace if degraded; use guard column [2] [3]. | |
| Inadequate column equilibration | Allow column to equilibrate with mobile phase for a sufficient time (e.g., 10-20 column volumes) [3]. | |
| Liquid Chromatography | Mobile phase composition or pH changes | Ensure mobile phase is properly prepared and mixed; check pH stability [3]. |
| Fluctuations in flow rate | Verify pump calibration and ensure stable flow rate [3]. | |
| Large extra-column volume | Use short capillaries with small inner diameter (e.g., 0.13 mm for UHPLC); ensure all connections are proper [2]. | |
| Mass Spectrometer | Ion suppression from sample matrix | Improve sample cleanup (e.g., Solid-Phase Extraction); use stable isotope-labeled internal standard [2] [4]. |
| Contamination in ion source or nebulizer | Clean the ion source and nebulizer according to manufacturer instructions [2]. | |
| Suboptimal instrument settings | Tune instrument parameters (e.g., ion source voltages, gas flows) specifically for your analyte. |
A robust LC separation is critical for MS sensitivity. Issues here can directly lead to poor peak shape, retention time drift, and ion suppression, all of which lower detection sensitivity [2] [3].
Retention Time Drift: If the retention time of your analyte is not stable, it can be difficult to detect it consistently. Common causes include:
Peak Shape Issues: Tailing or broad peaks can reduce signal height and sensitivity.
The following workflow outlines a logical approach to diagnosing and resolving sensitivity issues.
Ion suppression is a common issue in LC-MS where co-eluting matrix components interfere with the ionization of your analyte. You can perform the following experiment to check for it:
The following table summarizes the solubility data for 5-HTP from laboratory research. You can use this as a reference for initial experiments with 4-HTP [1].
| Solvent | Solubility | Notes and Preparation Instructions |
|---|---|---|
| DMSO | 60 mg/mL (272.45 mM) | Sonication is recommended to dissolve. |
| Water | 4 mg/mL (18.16 mM) | Sonication is recommended to dissolve. |
| Ethanol | < 1 mg/mL | Considered insoluble or only slightly soluble. |
For in vivo studies, one referenced source uses a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline to achieve a concentration of 2 mg/mL. The solvents are added sequentially, and the solution is clarified between each step. Heating and sonication can be used to aid dissolution [1].
Due to the lack of direct data for 4-HTP, a systematic empirical approach is essential. The diagram below outlines a recommended workflow to establish a reliable solubility protocol for 4-HTP in your lab.
Here are some anticipated questions and troubleshooting tips based on common laboratory challenges.
Q1: What should I do if my 4-HTP solution becomes cloudy or forms a precipitate after preparation? This indicates the solution is unstable, and the compound is coming out of solution. You can try:
Q2: How can I improve the solubility of 4-HTP in aqueous buffers for biological assays? Since pure water has low solubility, consider these strategies:
Q3: Are there any stability concerns I should be aware of when handling 4-HTP?
The search results highlight a general point of caution for natural products: "There are no regulated manufacturing standards in place for many herbal compounds and some marketed supplements have been found to be contaminated." [2] For research purposes, it is critical to purchase from a reliable source to minimize the risk of contamination and ensure batch-to-batch consistency [2]. Furthermore, the safety profile of 4-HTP in experimental models may not be fully defined, so standard laboratory safety protocols should be strictly followed.
Decarboxylation in this context involves the removal of a carboxyl group (-COOH) from an amino acid, producing carbon dioxide (CO₂) and an amine [1]. For 4-hydroxytryptophan, the desired product is 4-hydroxytryptamine.
The main challenge is competing side reactions. The most common is the Pictet-Spengler reaction, where the amine group of the newly formed tryptamine reacts with an aldehyde catalyst, forming an undesired tetrahydro-β-carboline (THBC) instead of the target amine [2].
Based on chemical synthesis discussions, here are practical strategies to suppress THBC formation and improve yield.
| Strategy | Rationale & Implementation | Key Considerations |
|---|---|---|
| Use Inert Ketone Solvents [2] [3] | High-boiling ketones (e.g., acetophenone) serve as catalyst and solvent; avoids aldehyde-based Pictet-Spengler cyclization | Acetophenone (BP ~202°C) provides suitable reaction temperature; product can be distilled directly from reaction mixture |
| Avoid Aldehyde Catalysts [2] | Eliminates reactant required for THBC formation; avoid catalysts like cinnamaldehyde or components in spearmint oil | - |
| Optimize Reaction Setup [2] | Simple distillation of tryptamine freebase directly from cooled reaction mixture avoids aqueous workup and impurity exposure | Requires distillation equipment and expertise |
| Separate Reaction Steps [4] | Two-stage microbial fermentation process physically separates 5HTP production from decarboxylation; prevents tryptophan decarboxylation from depleting 5HTP precursor | Applicable to biological production, not chemical synthesis |
For chemical decarboxylation, one discussed method uses acetophenone [2] [3]:
This protocol bypasses aqueous workups, minimizing exposure to conditions that can degrade the product or form impurities.
Here are solutions to frequently encountered issues presented in a FAQ format.
Q: My reaction yield is low, and I suspect THBC formation. How can I confirm and prevent this?
Q: I am working with a biological system (enzymatic assay). How can I improve the specificity of the decarboxylation?
Q: The tryptamine freebase appears to degrade during acidic workup. What is happening?
To help visualize the decision process for minimizing side reactions, here is a troubleshooting workflow:
Accurate identification is the first step in method development. Below are the systematic details for 4-HTP [1].
| Property | Description |
|---|---|
| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid [1] |
| Molecular Formula | C₁₁H₁₂N₂O₃ [1] |
| Molecular Weight | 220.225 g/mol [1] |
| Canonical SMILES | NC@@Hc12)C(O)=O [1] |
| InChI Key | QSHLMQDRPXXYEE-ZETCQYMHSA-N [1] |
While direct data on 4-HTP matrix effects is scarce, a recent study details a validated method for analyzing tryptophan metabolites, including 5-HTP and serotonin, in complex human and murine tissues [2]. This protocol is highly relevant for analyzing 4-HTP, as it is designed to handle the very challenges you are facing.
The core of the method involves Ultra-High-Performance Liquid Chromatography coupled to a high-resolution quadrupole Orbitrap mass spectrometer (UHPLC-HRMS) with electrospray ionization (ESI) and parallel reaction monitoring (PRM) [2].
Sample Preparation (Protein Precipitation)
Instrumentation and Chromatography
Method Validation and Overcoming Matrix Effects
The workflow below summarizes the core analytical process.
Based on the gathered information, here are answers to potential technical questions.
Q: What is the most critical step for minimizing matrix effects in complex samples like tissue? A: The use of stable isotope-labeled internal standards (SIL-IS) is paramount. As demonstrated in the cited method, SIL-IS correct for variability in sample preparation and ionization efficiency caused by the sample matrix, significantly improving accuracy and precision [2].
Q: My analyte signal is suppressed. How can I improve it? A: Consider the following steps:
Q: What are the key advantages of using HRMS with PRM for this analysis? A: As noted in the study, PRM on a high-resolution instrument offers high selectivity and sensitivity [2]. It allows you to monitor multiple product ions with high mass accuracy, which is crucial for confirming the identity of your analyte in a complex sample and reducing background noise.
To summarize the strategy for addressing 4-HTP matrix effects:
Q1: What are the primary cofactor systems for hydroxytryptophan synthesis? The two primary pterin-based cofactor systems are Tetrahydrobiopterin (BH4) and Tetrahydromonapterin (MH4). BH4 is the natural cofactor for mammalian Tryptophan Hydroxylase (TPH), while MH4 is an analog naturally produced in E. coli and can be utilized by engineered Phenylalanine Hydroxylases (PAHs) [1] [2] [3]. The choice depends on your hydroxylase enzyme and host system.
Q2: Why is my hydroxytryptophan yield low despite high hydroxylase expression? Low yield is often due to an inadequate supply of reduced cofactor (BH4 or MH4). The cofactor is consumed during the hydroxylation reaction and must be efficiently regenerated. Without a regeneration system, the oxidized cofactor accumulates, which can inhibit the hydroxylase and halt the reaction [1] [4]. Ensure your system includes a robust regeneration module.
Q3: How can I reduce the accumulation of the intermediate L-Tryptophan? Accumulation of L-Trp indicates a bottleneck in the hydroxylation module. This can be caused by low hydroxylase activity, insufficient cofactor regeneration, or product inhibition. Strategies include using engineered hydroxylase mutants with higher activity, enhancing the cofactor supply, and promoting product efflux with transporters like YddG [1] [3] [4].
Q4: What are the key enzymes for pterin cofactor regeneration? A functional regeneration cycle typically requires two key enzymes:
| Problem | Potential Causes | Recommended Solutions |
|---|
| Low Hydroxytryptophan Yield | 1. Inefficient cofactor regeneration 2. Hydroxylase enzyme with low activity/ stability 3. Degradation of product or substrate | 1. Co-express a full regeneration system (e.g., PCD & FolM for MH4; PCD & DHPR for BH4) [1] [5] 2. Use engineered hydroxylase variants (e.g., XcPAHL98I/A129K/W179F for MH4; human TPH2 mutants for BH4) [1] [3] [4] 3. Use E. coli chassis with deleted tnaA (tryptophanase) gene to prevent degradation [1] [2] [5] | | High L-Tryptophan Accumulation | 1. Hydroxylation rate slower than L-Trp supply 2. Cofactor limitation 3. Product inhibition | 1. Enhance hydroxylation module expression and efficiency (see above) [4] 2. Strengthen genes in the pterin supply pathway (e.g., folM, folE, folX for MH4) [1] [3] 3. Overexpress efflux transporter yddG to alleviate feedback inhibition [1] [3] | | Poor Cofactor Regeneration Efficiency | 1. Imbalanced expression of regeneration enzymes 2. Insufficient reducing power (NAD(P)H) | 1. Optimize the expression levels of PCD and reductase enzymes using different promoters/RBS [1] [4] 2. Introduce a NAD(P)H regeneration module, such as expressing a Glucose Dehydrogenase (GDH) [5] [4] |
Protocol 1: Constructing an MH4 Regeneration System in E. coli
This protocol is adapted from the high-yielding system described in the 2025 study [1] [3].
Chassis Strain Preparation:
Plasmid Construction:
Fermentation and Analysis:
Protocol 2: Constructing a BH4 Regeneration System in E. coli
This protocol synthesizes methods from multiple studies [2] [4].
Chassis Strain Preparation:
Integration of BH4 Synthesis and Regeneration Modules:
Hydroxylase Expression:
Fermentation and Analysis:
The table below summarizes two distinct cofactor regeneration systems reported in the literature for high-yield 5-HTP production, which can serve as a benchmark for your work on 4-Hydroxytryptophan.
| System Component | MH4-based System [1] [3] | BH4-based System [4] |
|---|---|---|
| Hydroxylase Enzyme | Engineered Phenylalanine Hydroxylase (XcPAHL98I/A129K/W179F) | Engineered Human Tryptophan Hydroxylase 2 (TPH2 mutant) |
| Cofactor | Tetrahydromonapterin (MH4) | Tetrahydrobiopterin (BH4) |
| Regeneration Enzymes | CvPCD (dehydratase) + EcFolM (reductase) | PCD (dehydratase) + DHPR (reductase) |
| Key Strengths | Utilizes endogenous E. coli MH4 precursors; achieved record-high titer | Directly mimics the natural mammalian pathway |
| Reported 5-HTP Titer | 13.9 g/L | 8.58 g/L |
The following diagram illustrates the integrated metabolic pathway for hydroxytryptophan synthesis using the MH4 regeneration system, highlighting the key engineering targets:
This concludes the technical support guide. The principles outlined here for 5-HTP, particularly regarding cofactor regeneration and host engineering, provide a robust foundation for troubleshooting your experiments with this compound synthesis.
What is the most common initial step for purifying 4-Hydroxytryptophan from a reaction mixture? Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and reliable technique for the initial separation and purification of this compound from complex reaction mixtures [1]. It is valued for its simplicity, versatility, and ability to handle compounds of diverse polarity [1].
My purified compound yield is low after recrystallization. What can I do? Recrystallization inherently involves some product loss [2]. To maximize yield, ensure you are using a minimal volume of hot solvent to dissolve your sample and allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath [2]. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny seed crystal [2].
How can I confirm the identity and purity of my purified this compound? The most robust method is to use a combination of techniques. High-Resolution Mass Spectrometry (HRMS), such as LC-MS with an Orbitrap or Q-TOF instrument, provides exact mass confirmation [3] [4]. For final purity assessment, techniques like quantitative NMR or analysis by a second, orthogonal HPLC method (e.g., using a different column chemistry) are recommended [5].
This occurs when the analyte peaks are overlapping, co-eluting, or too broad.
Potential Causes and Solutions:
Adaptable HPLC Method Table: The following parameters, derived from research on complex mixtures, can serve as a starting point for method development [3] [4].
| Parameter | Recommended Starting Conditions | Purpose & Optimization Tip |
|---|---|---|
| Column | C18 (e.g., Waters ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm) [3] [4] | Core separation media; if resolution is poor, try a C8 or shielded RP18 column [3]. |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile [3] [4] | Acidic modifiers improve peak shape for ionizable compounds; methanol can be tried as an alternative to acetonitrile to change selectivity [1]. | | Gradient | e.g., 5% B to 90% B over 15-20 minutes [3] | Controls elution strength; flatten the gradient around the expected retention time to improve separation between close-eluting peaks. | | Flow Rate | 0.2 - 0.4 mL/min (for 2.1 mm ID column) [3] [4] | Affects backpressure and separation efficiency; adjust for optimal speed and resolution. | | Detection | UV/Vis (280 nm) or MS [3] [4] | UV is common; MS provides definitive identification and is essential for complex mixtures. |
This problem manifests as a low mass of purified crystals obtained after the procedure.
Potential Causes and Solutions:
Solvent System Selection Table: The principle of "like dissolves like" guides solvent choice. Below are common options [2].
| Solvent Type | Common Examples | Best For Compounds That Are... |
|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | Polar and can hydrogen-bond. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderately polar. |
| Non-Polar | Hexane, Toluene | Hydrophobic and non-polar. |
This is a general procedure for purifying a solid compound [2] [5].
Solvent Selection:
Dissolution:
Hot Filtration (Optional):
Crystallization:
Isolation and Drying:
This protocol is based on methods used to identify complex mixtures in natural products [3] [7] [4].
The following diagrams outline a logical purification workflow and the thought process for developing an HPLC method.
I hope this technical support guide provides a strong foundation for your work. The purification of complex organic molecules like this compound is an iterative process—do not hesitate to combine these techniques and adjust parameters systematically.
5-HTP is a crucial biochemical intermediate in the synthesis of the neurotransmitter serotonin. The pathway is short and well-defined [1] [2] [3]:
The metabolic pathway can be visualized as follows:
The table below summarizes the core characteristics and research data related to 5-HTP:
| Feature | Description & Experimental Data |
|---|---|
| Biological Role | Direct metabolic precursor to serotonin (5-hydroxytryptamine, 5-HT) [1] [2]. |
| Primary Natural Source | Seeds of the African plant Griffonia simplicifolia, used for commercial extraction [2] [5]. |
| Key Quantitative Data | In a 2018 metabolic engineering study, an E. coli system produced 5.1 g/L of 5-HTP in a fed-batch fermenter, the highest titer reported via microbial synthesis [6]. |
| Research & Clinical Relevance | Studied for potential use in depression, fibromyalgia, chronic headaches, and obesity by increasing central serotonin levels [7] [2] [5]. |
The absence of "4-Hydroxytryptophan" in the scientific literature suggests your query may refer to one of the following established compounds:
To advance your research, I suggest:
The table below summarizes the key chemical identifiers for this compound (also known as this compound), which are essential for method development and selecting appropriate reference standards [1].
| Property | Description |
|---|---|
| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid [1] |
| Molecular Formula | C₁₁H₁₂N₂O₃ [1] |
| Molecular Weight | 220.225 g/mol [1] |
| Type | L-PEPTIDE LINKING [1] |
| Canonical SMILES | NC@@Hc12)C(O)=O [1] |
| InChIKey | QSHLMQDRPXXYEE-ZETCQYMHSA-N [1] |
| Related Databases | PubChem CID: 85479, 86310453; ChEBI: 40072 [1] |
While a direct method for 4-HTP was not found, recent research demonstrates a robust, validated platform for analyzing a broad panel of tryptophan metabolites and related compounds, which could be adapted for 4-HTP [2].
Given the lack of a direct, published comparison, you may need to construct your own validation study. Here is a potential workflow based on the information available, from establishing a baseline to quantitative analysis.
The following diagram outlines the logical progression for developing and validating an analytical method for this compound:
To operationalize this workflow, here are specific experimental protocols and comparison points you can incorporate:
| Compound | Tryptophan N-Methyltransferase (TrpM) Activity | Tryptophan Decarboxylase (PsiD) Activity | Key Experimental Findings |
|---|---|---|---|
| L-Tryptophan | Yes (native substrate); produces mono-, di-, and tri-methylated products [1] | Yes (native substrate) [1] | Serves as the baseline for reactivity; fully processed by both enzymes [1]. |
| 4-Hydroxytryptophan | Yes; produces N-methyl and N,N-dimethyl products [1] | Yes [1] | Acts as an intermediate; its methylated derivatives pose a challenge for downstream metabolism [1]. |
| *N*-Methyl-4-Hydroxytryptophan | Product of TrpM activity on this compound [1] | No activity detected under tested conditions [1] | Its formation and subsequent blockage is a major bottleneck in alternative psilocybin pathways [1]. |
| *N,N*-Dimethyl-4-Hydroxytryptophan | Product of TrpM activity on this compound [1] | No activity detected under tested conditions [1] | Formation confirmed, but inability to be decarboxylated prevents alternative pathway functionality [1]. |
| 5-Hydroxytryptophan (5-HTP) | Information not available in search results | Decarboxylated by specific Dopa Decarboxylase (DDC) from Harmonia axyridis [2] | Engineered E. coli systems using specific DDC can efficiently convert 5-HTP to Serotonin [2]. |
The data in the table is supported by the following key experiments:
Experimental Protocol for Evaluating TrpM and PsiD Substrate Promiscuity [1]:
Key Finding: While TrpM successfully methylated this compound, PsiD could not decarboxylate the resulting N-methylated products (N-Methyl-4-Hydroxytryptophan and N,N-Dimethyl-4-Hydroxytryptophan). This specificity is a critical bottleneck in constructing alternative biosynthetic pathways for compounds like psilocybin [1].
Contrasting Protocol for 5-HTP Decarboxylation [2]:
The reactivity of these derivatives is best understood within their metabolic pathways. The following diagram illustrates the key pathways involving tryptophan, this compound, and 5-Hydroxytryptophan, highlighting the critical enzymatic blockage.
This research highlights a critical point for scientists in drug development: the choice of a specific decarboxylase enzyme is paramount when working with modified tryptophan substrates.
The biosynthesis of 5-HTP from its precursor, the amino acid L-Tryptophan, is the rate-limiting step in the production of serotonin and melatonin [1] [2]. The process is primarily catalyzed by enzymes known as hydroxylases, which require specific cofactors to function [3] [4].
The diagram below illustrates the core biosynthetic pathway and the critical enzymes involved at each step.
The key enzymes and their characteristics are detailed below.
| Enzyme Class | Natural vs. Engineered | Primary Cofactor Requirement | Key Specificity & Notes |
|---|---|---|---|
| Tryptophan Hydroxylase (TPH) | Natural enzyme (TPH1 & TPH2 isoforms in mammals) [1] | Tetrahydrobiopterin (BH4), Fe²⁺, O₂ [3] [4] | The rate-limiting enzyme [1]. TPH2, expressed in the brain, is highly sensitive to tryptophan availability [5]. |
| Phenylalanine Hydroxylase (PAH) | Engineered (e.g., from Xanthomonas campestris, Cupriavidus taiwanensis) [6] [7] | BH4 or Tetrahydromonapterin (MH4) [6] [8] | Engineered for broadened substrate specificity to accept L-Tryptophan. MH4 is an endogenous cofactor in E. coli, favoring microbial production [6] [8]. |
Microbial biosynthesis has emerged as a promising alternative to natural extraction and chemical synthesis. The table below summarizes performance data from recent studies utilizing engineered systems.
| Host Organism | Enzyme & Cofactor System Used | 5-HTP Production Titer (Time) | Key Experimental Factor |
|---|---|---|---|
| E. coli (Fed-batch) | Engineered XcPAH (L98I/A129K/W179F) + MH4 regeneration [6] | 13.9 g/L (48 hours) | Strengthened product efflux (yddG) and enhanced MH4 supply (folM, folE, folX) [6]. |
| E. coli | Engineered CtAAAH-F (E219K) + Cofactor regeneration [7] | ~1.0 g/L (60 hours) | Semi-rationally engineered hydroxylase and constitutive promoter for cofactor pathway [7]. |
| E. coli | SmTPH (from S. mansoni) + BH4 regeneration [4] | 0.93 g/L (60 hours) | Cofactor BH4 was more effective than MH4 in this specific system [4]. |
| S. cerevisiae | OcT5H (from rabbit) + BH4 pathway [8] | ~7.3 μg/L (72 hours) | Eukaryotic host; BH4 was the preferred cofactor for various hydroxylases tested [8]. |
The high-yield production of 5-HTP in engineered microorganisms involves several critical and optimized steps. The following workflow outlines a general protocol based on the cited research.
Key Methodological Details:
The table below summarizes the analytical techniques employed for the detection and quantification of 5-HTP in various biological matrices, as identified in the search results. These methods can be adapted for 4-Hydroxytryptophan [1].
| Analytical Technique | Detection Method | Sample Matrix | Key Experimental Details |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Diode Array (DAD), Fluorescence (FD), Mass Spectrometry (MS) | Plant extracts, rat serum, mice brain tissue, human plasma, human urine [1] | Reverse-phase C-18 column; binary solvent: H2O/ACN with 0.1% formic acid; detection at 230/270 nm; MS uses electrospray ionization (EI) in positive mode [1]. |
| Capillary Electrophoresis (CE) | Various detectors | Commercial supplements, human platelet-rich plasma, immortalized rat raphe nuclei neurons [1] | Enables separation without a stationary phase; Micellar Electrokinetic Chromatography (MEKC) is one variant used [1]. |
| Gas Chromatography–Mass Spectrometry (GC-MS) | Mass Spectrometry (MS) | Not specified (general method) | Requires a derivatization step (silanization) before analysis [1]. |
| Electrochemical Sensors | Electrochemical signal | Dietary supplements | High sensitivity; uses various modified electrodes (e.g., carbon nanosheet, graphene-chitosan molecularly imprinted film) [1]. |
To illustrate how these techniques fit into a complete workflow for developing and validating an analytical method, the following diagram outlines the key stages.
Since direct data on this compound is scarce, here are some concrete steps you can take to establish a validated method:
Irritant